Atorvastatin-d5 Lactone
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1/i3D,5D,6D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCSEDFVYPBLLF-CCJPLZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Atorvastatin-d5 Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Atorvastatin-d5 Lactone, a deuterated internal standard crucial for the accurate quantification of Atorvastatin and its metabolites in biological matrices. This document outlines a representative synthetic pathway, detailed analytical methodologies for characterization, and summarizes key quantitative data.
Introduction
Atorvastatin is a widely prescribed medication for the treatment of dyslipidemia. The accurate measurement of Atorvastatin and its active metabolites is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the analyte and its distinct mass, which allows for precise differentiation and quantification. The lactone form is a key intermediate and metabolite of Atorvastatin. This guide details a plausible synthetic route and the analytical techniques used to confirm its identity, purity, and isotopic enrichment.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core pyrrole structure, followed by the formation of the lactone side chain. A common and effective method for assembling the pyrrole ring is the Paal-Knorr condensation. The deuterium atoms are introduced via a deuterated starting material, typically aniline-d5.
Representative Synthetic Pathway
The following diagram illustrates a plausible synthetic pathway for this compound, commencing with the Paal-Knorr condensation.
Caption: A representative Paal-Knorr synthesis pathway for this compound.
Experimental Protocols
The following protocols are representative and are based on established methods for the synthesis of Atorvastatin and its analogs.[1][2][3][4]
Step 1: Paal-Knorr Condensation to form Protected Atorvastatin-d5 Ester
-
To a solution of the chiral amine side chain, (3R,5R)-tert-butyl 6-amino-3,5-dihydroxyhexanoate, in a suitable solvent mixture such as toluene and heptane, add the diketone intermediate, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenyl-benzenebutanamide.
-
Add aniline-d5 and a catalytic amount of pivalic acid.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 24-48 hours with continuous removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the protected Atorvastatin-d5 ester.
Step 2: Deprotection and Saponification to form Atorvastatin-d5 Diol Acid
-
Dissolve the protected Atorvastatin-d5 ester in a suitable solvent such as methanol.
-
Add a dilute aqueous acid (e.g., HCl) to hydrolyze the protecting groups on the diol side chain. Stir at room temperature until the reaction is complete as monitored by TLC or HPLC.
-
Add an aqueous base (e.g., NaOH) to saponify the ester. Stir at room temperature until saponification is complete.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., methyl tert-butyl ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the Atorvastatin-d5 diol acid.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
Step 3: Lactonization to form this compound
-
Suspend the Atorvastatin-d5 diol acid in a non-polar solvent such as toluene.
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with azeotropic removal of water for several hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
| Parameter | Step 1: Paal-Knorr Condensation | Step 2: Deprotection & Saponification | Step 3: Lactonization |
| Key Reagents | Diketone intermediate, Chiral amine side chain, Aniline-d5, Pivalic acid | Methanol, HCl, NaOH | Toluene, p-toluenesulfonic acid |
| Solvent | Toluene/Heptane | Methanol/Water | Toluene |
| Temperature | Reflux (~110 °C) | Room Temperature | Reflux (~111 °C) |
| Reaction Time | 24 - 48 hours | 4 - 8 hours | 4 - 6 hours |
| Typical Yield | 70 - 85% | 85 - 95% | 80 - 90% |
Characterization of this compound
Thorough characterization is essential to confirm the chemical identity, purity, and isotopic labeling of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Workflow
The following diagram illustrates the typical analytical workflow for the characterization of synthesized this compound.
Caption: A standard workflow for the analytical characterization of this compound.
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 246 nm.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the main peak.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and assess the isotopic enrichment.
-
Method:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Full scan analysis to determine the molecular ion peak [M+H]⁺. The expected m/z for the protonated molecule is approximately 546.7.
-
Tandem MS (MS/MS): Fragmentation of the parent ion to confirm the structure and the location of the deuterium labels. A common fragmentation involves the loss of the lactone side chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure and confirm the position of the deuterium labels.
-
Method:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Spectra: ¹H NMR and ¹³C NMR spectra are recorded.
-
Analysis: The ¹H NMR spectrum is expected to show the absence of signals corresponding to the phenyl-d5 group. The integration of the remaining proton signals should be consistent with the structure. The ¹³C NMR spectrum will show the signals for all carbon atoms.
-
| Analytical Technique | Parameter | Typical Value/Condition |
| HPLC | Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | |
| Detection | UV at 246 nm | |
| Expected Purity | >98% | |
| Mass Spectrometry | Ionization Mode | ESI Positive |
| Expected [M+H]⁺ | ~546.7 m/z | |
| Isotopic Purity | >98% (d5) | |
| ¹H NMR | Solvent | CDCl₃ or CD₃OD |
| Key Observation | Absence of signals for the phenyl-d5 protons | |
| ¹³C NMR | Solvent | CDCl₃ or CD₃OD |
| Key Observation | Signals consistent with the carbon backbone |
Conclusion
The synthesis and rigorous characterization of this compound are critical for its use as a reliable internal standard in bioanalytical applications. The outlined synthetic pathway, based on the Paal-Knorr condensation, provides a viable route to this deuterated analog. The analytical methodologies described herein are essential for verifying the identity, purity, and isotopic enrichment of the final product, ensuring its suitability for sensitive and accurate quantitative studies of Atorvastatin and its metabolites. This guide provides a foundational understanding for researchers and professionals involved in drug metabolism and pharmacokinetic studies.
References
- 1. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]
- 2. PREPARATION OF AN ATORVASTATIN INTERMEDIATE - Patent 1922315 [data.epo.org]
- 3. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 4. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
Atorvastatin-d5 Lactone: An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease. It is administered as an active hydroxy acid, which exists in equilibrium with its inactive lactone form. This guide provides a detailed technical overview of the mechanism of action of Atorvastatin-d5 Lactone, a deuterated isotopologue of Atorvastatin Lactone. The strategic replacement of five hydrogen atoms with deuterium is intended to favorably alter the pharmacokinetic profile of the molecule, primarily by attenuating its rate of metabolic degradation. This document delineates the conversion of the lactone prodrug to its active acid form, its potent and competitive inhibition of HMG-CoA reductase, and its subsequent metabolic fate, with a focus on the anticipated impact of deuteration. Experimental protocols for key assays are provided, alongside quantitative data and visual representations of the relevant biological pathways and experimental workflows.
The Journey from Prodrug to Active Inhibitor: Lactone Hydrolysis
Atorvastatin is frequently administered in its active open-ring hydroxy acid form. However, it can also exist as a closed-ring lactone. This compound is the deuterated version of this inactive prodrug form. The conversion between the lactone and the active acid is a pH-dependent, reversible process.
Under the acidic conditions of the stomach, the equilibrium can favor the formation of the lactone.[1] Conversely, under neutral or basic conditions, such as in the bloodstream and tissues, the lactone is hydrolyzed to the active Atorvastatin-d5 acid.[2][3] This hydrolysis can occur both non-enzymatically and enzymatically, with paraoxonases (PON1 and PON3) being implicated in the enzymatic conversion.[4]
The stability of the lactone form is highest at a pH of 4.5, while the hydroxy acid form is predominant at a pH of 7 or higher.[5] The hydrolysis of the lactone is crucial for the therapeutic activity of the drug, as only the open-ring acid form can effectively bind to and inhibit HMG-CoA reductase.
Core Mechanism of Action: Inhibition of HMG-CoA Reductase
The primary pharmacological target of Atorvastatin is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. Atorvastatin-d5, in its active acid form, acts as a potent, competitive inhibitor of this enzyme.
The active site of HMG-CoA reductase binds to its substrate, HMG-CoA. Atorvastatin's structure, particularly its dihydroxyheptanoic acid moiety, mimics the structure of HMG-CoA. This structural similarity allows Atorvastatin to bind to the active site of the enzyme with high affinity, preventing the binding of the natural substrate. This competitive inhibition blocks the conversion of HMG-CoA to mevalonate, a critical precursor for cholesterol synthesis.
The reduction in intracellular cholesterol levels triggers a compensatory upregulation of LDL receptors on the surface of hepatocytes. This leads to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, thereby reducing circulating LDL-C levels, a primary goal of hyperlipidemia therapy.
Quantitative Efficacy Data
The inhibitory potency of Atorvastatin and its metabolites is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (µM) | Source |
| Atorvastatin Lactone | Rat Liver HMG-CoA Reductase | 0.007 | |
| Atorvastatin Lactone | CYP2C9.1 | 16.8 | |
| Atorvastatin Lactone | CYP2C9.3 | 5.62 | |
| Atorvastatin Lactone | P-glycoprotein (P-gp) | 3.1-5.2 |
Metabolism and the Role of Deuteration
Cytochrome P450-Mediated Metabolism
Atorvastatin is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme. This metabolic process involves the hydroxylation of the parent compound to form two major active metabolites: ortho-hydroxyatorvastatin and para-hydroxyatorvastatin. These metabolites are also potent inhibitors of HMG-CoA reductase and contribute significantly to the overall therapeutic effect.
The reaction involves the oxidation of the atorvastatin molecule, a process that entails the cleavage of carbon-hydrogen (C-H) bonds.
The Kinetic Isotope Effect of Deuteration
The defining feature of this compound is the replacement of five hydrogen atoms with their heavier isotope, deuterium. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed down when a heavier isotope is substituted at a bond that is broken in the rate-determining step of the reaction.
In the context of Atorvastatin-d5, the deuteration is strategically placed on the phenyl ring of the N-phenyl-2-propanamide side chain. While the primary metabolism occurs on the pyrrole ring, deuteration at other sites can still influence overall metabolism and pharmacokinetics. The KIE is expected to decrease the rate of CYP3A4-mediated metabolism of Atorvastatin-d5 compared to its non-deuterated counterpart. This can result in:
-
Increased plasma concentrations (AUC) of the parent drug.
-
A longer half-life (t½).
-
Reduced formation of metabolites.
These alterations in the pharmacokinetic profile may allow for lower or less frequent dosing to achieve the same therapeutic effect, potentially reducing the risk of dose-related side effects. However, it is important to note that direct comparative pharmacokinetic data for Atorvastatin-d5 versus Atorvastatin is not extensively available in the public domain. The predicted effects are based on the established principles of the kinetic isotope effect.
Signaling Pathways and Experimental Workflows
This compound Metabolic and Mechanistic Pathway
Caption: Metabolic activation and mechanism of action of this compound.
Experimental Workflow for HMG-CoA Reductase Inhibition Assay
Caption: Workflow for determining HMG-CoA reductase inhibition by Atorvastatin-d5.
Detailed Experimental Protocols
HMG-CoA Reductase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available assay kits.
Materials:
-
HMG-CoA Reductase Assay Buffer
-
Recombinant HMG-CoA Reductase
-
HMG-CoA substrate solution
-
NADPH solution
-
This compound (hydrolyzed to the acid form prior to use) or Atorvastatin-d5 acid
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The inhibitor (Atorvastatin-d5 acid) should be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Setup:
-
Inhibitor Wells: To each well, add 2 µL of the Atorvastatin-d5 acid dilution and 5 µL of HMG-CoA Reductase. Adjust the volume to 10 µL with Assay Buffer.
-
Enzyme Control Wells: Add 5 µL of HMG-CoA Reductase and 2 µL of the vehicle solvent. Adjust the volume to 10 µL with Assay Buffer.
-
Blank Wells: Add 10 µL of Assay Buffer.
-
-
Reaction Initiation: Prepare a reaction mix containing HMG-CoA and NADPH in Assay Buffer. Add 190 µL of the reaction mix to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 1-2 minutes for 10-20 minutes. The rate of decrease in absorbance at 340 nm is proportional to the HMG-CoA reductase activity, as it reflects the consumption of NADPH.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
In Vitro CYP3A4 Metabolism Assay
This protocol provides a general framework for assessing the metabolism of Atorvastatin-d5 by CYP3A4 using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Atorvastatin-d5
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., a structurally similar compound not present in the reaction)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing HLMs (e.g., 0.2-0.5 mg/mL protein concentration) and Atorvastatin-d5 at various concentrations in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound (Atorvastatin-d5) and the formation of its hydroxylated metabolites. Develop a specific and sensitive analytical method for the separation and detection of the analytes.
-
Data Analysis:
-
Plot the concentration of the parent compound remaining over time to determine the rate of metabolism and the half-life.
-
Plot the formation of metabolites over time to determine the rate of formation.
-
Compare the metabolic profile and kinetic parameters of Atorvastatin-d5 to those of non-deuterated Atorvastatin to assess the kinetic isotope effect.
-
Conclusion
This compound represents a mechanistically fascinating and therapeutically promising molecule. Its journey from an inactive prodrug to a potent inhibitor of the key enzyme in cholesterol biosynthesis is a multi-step process involving pH-dependent hydrolysis and subsequent high-affinity binding to HMG-CoA reductase. The strategic incorporation of deuterium is anticipated to modulate its metabolic profile through the kinetic isotope effect, potentially leading to improved pharmacokinetic properties. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and understand the intricate mechanism of action of this important therapeutic agent. Further direct comparative studies between the deuterated and non-deuterated forms are warranted to fully elucidate the clinical implications of deuteration.
References
- 1. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paraoxonase (PON1 and PON3) Polymorphisms: Impact on Liver Expression and Atorvastatin-Lactone Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Atorvastatin-d5 Lactone in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role of Atorvastatin-d5 Lactone in research, primarily focusing on its application as an internal standard in bioanalytical and pharmacokinetic studies. This document details the underlying principles of its use, experimental methodologies, and data interpretation, offering a technical resource for scientists in the field of drug metabolism and pharmacokinetics (DMPK).
Introduction: The Need for Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy are paramount. Variations in sample preparation, instrument response, and matrix effects can significantly impact the reliability of results. To correct for these potential errors, an internal standard (IS) is introduced to all samples, calibrators, and quality controls at a constant concentration.
An ideal internal standard co-elutes with the analyte of interest and exhibits similar physicochemical properties, including extraction recovery and ionization efficiency. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in mass spectrometry. This compound, a deuterated analog of Atorvastatin Lactone, serves this purpose in the analysis of atorvastatin and its metabolites. The five deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical behavior remains nearly identical.
Atorvastatin Metabolism and the Significance of the Lactone Form
Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol. It is administered as an active hydroxy acid but undergoes complex metabolism in the body. The main metabolic pathways include hydroxylation by cytochrome P450 3A4 (CYP3A4) to form active ortho- and para-hydroxy metabolites.[1] Additionally, atorvastatin and its metabolites can undergo glucuronidation.
A crucial aspect of atorvastatin's disposition is the pH-dependent equilibrium between the active carboxylic acid form and the inactive lactone form. This interconversion can occur in vivo and during sample handling and analysis. Therefore, accurate quantification of both the acid and lactone forms is often necessary for a complete pharmacokinetic profile. This compound is specifically used as an internal standard for the quantification of Atorvastatin Lactone.
Below is a diagram illustrating the metabolic pathway of Atorvastatin.
Quantitative Analysis using LC-MS/MS
The use of this compound as an internal standard is integral to LC-MS/MS-based bioanalytical methods for quantifying atorvastatin and its metabolites in biological matrices such as plasma and serum.
Data Presentation: Mass Spectrometric Parameters
The following tables summarize typical mass spectrometric parameters used for the analysis of atorvastatin, its key metabolites, and the corresponding deuterated internal standard. These values are essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments on a triple quadrupole mass spectrometer.
Table 1: Mass Transitions for Atorvastatin and its Metabolites
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Reference |
| Atorvastatin (Acid) | 559.4 | 440.1 | 22 | [2][3] |
| Atorvastatin Lactone | 541.3 | 448.3 | 19 | [2][3] |
| ortho-Hydroxy Atorvastatin | 575.4 | 466.2 | 20 | |
| para-Hydroxy Atorvastatin | 575.5 | 440.5 | 20 | |
| ortho-Hydroxy Atorvastatin Lactone | 557.3 | 448.3 | - | |
| para-Hydroxy Atorvastatin Lactone | 557.3 | 448.3 | - |
Table 2: Mass Transitions for Deuterated Internal Standards
| Internal Standard | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
| Atorvastatin-d5 (Acid) | 564.2 | 440.0 | |
| This compound | 546.3 (inferred) | 453.3 (inferred) | - |
Note: The mass transition for this compound is inferred based on the transition of the non-deuterated lactone and the five deuterium atoms on the phenyl ring.
Table 3: Performance Characteristics of a Representative LC-MS/MS Method
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Atorvastatin (Acid) | 0.2 - 40 | 0.2 | |
| Atorvastatin Lactone | 0.2 - 40 | 0.2 | |
| ortho-Hydroxy Atorvastatin | 0.2 - 40 | 0.2 | |
| para-Hydroxy Atorvastatin | 0.2 - 40 | 0.2 |
Experimental Protocols
This section outlines a typical workflow for the quantification of atorvastatin and its metabolites in human plasma using this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances. Two common methods are protein precipitation and solid-phase extraction.
Protein Precipitation (PPT):
-
To 100 µL of plasma sample, standard, or quality control, add 20 µL of an internal standard working solution (containing Atorvastatin-d5 and its deuterated metabolites, including this compound, in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to dissolve and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Dilute the sample with 500 µL of 4% phosphoric acid in water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Chromatographic Separation
Chromatographic conditions are optimized to achieve separation of the analytes from each other and from matrix components.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-3.0 min: Ramp to 90% B
-
3.0-4.0 min: Hold at 90% B
-
4.1-5.0 min: Return to 30% B and re-equilibrate.
-
-
Injection Volume: 5-10 µL.
Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
The following diagram illustrates the experimental workflow.
Data Analysis and Quantification
The concentration of each analyte is determined by calculating the ratio of its peak area to the peak area of its corresponding internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.
The following diagram illustrates the logical relationship in data analysis.
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for atorvastatin and its metabolites. This technical guide provides a foundational understanding and practical framework for the application of this compound in research settings, enabling the generation of high-quality data for pharmacokinetic and other drug development studies.
References
Atorvastatin-d5 Lactone: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on Atorvastatin-d5 Lactone, a deuterated analog of Atorvastatin Lactone. This document outlines its chemical properties, and details relevant experimental protocols for its use in research, including its role as an internal standard in analytical methods and its application in studying drug metabolism and transporter interactions.
Core Compound Data
This compound is a stable isotope-labeled version of Atorvastatin Lactone, the inactive prodrug form of the widely prescribed cholesterol-lowering medication, Atorvastatin. The incorporation of five deuterium atoms provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based quantitative analysis.
| Property | Value |
| CAS Number | 1217749-86-4 |
| Molecular Formula | C₃₃H₂₈D₅FN₂O₄ |
| Molecular Weight | 545.66 g/mol |
Atorvastatin and the Cholesterol Biosynthesis Pathway
Atorvastatin, in its active acid form, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway for cholesterol synthesis. By blocking this enzyme, atorvastatin reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving Atorvastatin Lactone and its deuterated analog.
Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of this compound in plasma samples, often used as an internal standard for the analysis of Atorvastatin and its metabolites.
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma, add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol).
-
Vortex mix the sample for 30 seconds.
-
Add 450 µL of 0.1 M ammonium acetate buffer (pH 4.6) and vortex again.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 analytical column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 400 µL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Atorvastatin Lactone: m/z 541.4 → 448.3
-
This compound: m/z 546.4 → 453.3 (example, exact mass may vary based on labeling pattern)
-
Atorvastatin-d5 Lactone: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Atorvastatin-d5 Lactone. The information presented herein is crucial for ensuring the integrity of this compound in research and development settings. The guide summarizes quantitative data from stability studies, details experimental protocols for stability-indicating analytical methods, and provides visual representations of degradation pathways and experimental workflows.
Stability Profile and Storage Conditions
This compound, a deuterated analog of Atorvastatin Lactone, is susceptible to degradation under various environmental conditions. Understanding its stability profile is critical for maintaining its purity and ensuring the accuracy of experimental results.
Recommended Storage Conditions
Based on available data, the following storage conditions are recommended for this compound:
| Parameter | Recommendation | Citation |
| Temperature | -20°C for long-term storage. | |
| Shipping | Room temperature is acceptable for short durations. | |
| Light | Protect from light. | [1][2] |
| Atmosphere | Store in a well-ventilated place. |
Summary of Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the degradation of Atorvastatin under various stress conditions. While the data is for the non-deuterated form, it provides a strong indication of the stability of this compound, as deuteration is unlikely to significantly alter the primary degradation pathways.
| Stress Condition | Reagent and Conditions | Observation | % Degradation | Degradation Products Identified | Citation |
| Acid Hydrolysis | 0.1 N HCl, 24 h, Ambient Temperature | Considerable degradation | Significant | Atorvastatin Lactone, Dehydrated Lactone, and other related substances. | [1][3] |
| Base Hydrolysis | 1 N NaOH, 42 h, Ambient Temperature | No significant degradation observed. | Not significant | - | [1] |
| Oxidative Degradation | 1% H₂O₂, 24 h, Ambient Temperature | Considerable degradation | Significant | Atorvastatin Lactone and other oxidized impurities. | |
| Thermal Degradation | 105°C, 10 days | Considerable degradation | Significant | Atorvastatin Lactone and other related substances. | |
| Photolytic Degradation | 200 W h/m² UV light and 1.2 million lux hours visible light, 11 days | Considerable degradation | Significant | Atorvastatin Lactone and other photolytic products. |
Experimental Protocols
Accurate assessment of this compound stability relies on validated, stability-indicating analytical methods. Below are detailed protocols for HPLC and LC-MS/MS methods suitable for this purpose.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Zorbax Bonus-RP (or equivalent C18 column), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Mobile Phase A: Water: Trifluoroacetic acid (100:0.10 v/v)
-
Mobile Phase B: Acetonitrile: Trifluoroacetic acid (100:0.10 v/v)
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 10 50 15 70 20 90 | 25 | 90 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Diluent: Water and Acetonitrile (1:1 v/v)
-
Sample Preparation:
-
Prepare a stock solution of this compound in the diluent.
-
For forced degradation samples, dilute the stressed solution with the diluent to a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
LC-MS/MS Method for Quantification
This method is suitable for the sensitive quantification of this compound and its metabolites.
-
Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: Zorbax-SB Phenyl (or equivalent), 2.1 mm x 100 mm, 3.5 µm.
-
Mobile Phase:
-
Solvent A: 0.1% v/v glacial acetic acid in 10% v/v methanol in water.
-
Solvent B: 40% v/v methanol in acetonitrile.
-
-
Gradient Program: A gradient elution is typically used to achieve optimal separation. The specific gradient will depend on the instrument and the analytes of interest.
-
Flow Rate: 0.35 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Sample Preparation (from plasma):
-
To 50 µL of human plasma, add an internal standard (e.g., a deuterated analog of a related compound).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Transfer the supernatant and dilute as necessary before injection.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the stability of this compound.
Caption: Interconversion of Atorvastatin between its hydroxy acid and lactone forms.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Atorvastatin Lactone and Atorvastatin-d5 Lactone for Researchers and Drug Development Professionals
Introduction: Atorvastatin, a leading synthetic statin, is pivotal in managing hypercholesterolemia by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This technical guide provides a comprehensive comparison of Atorvastatin lactone, a key metabolite, and its deuterated analog, Atorvastatin-d5 Lactone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and pathway visualizations to support advanced research and analytical applications.
Core Compound Characteristics
Atorvastatin lactone is the inactive prodrug form of atorvastatin, which is converted to its active acid form in the body. This compound is a stable, isotopically labeled version of Atorvastatin lactone, primarily utilized as an internal standard in quantitative bioanalytical assays to ensure accuracy and precision.
Physicochemical Properties
A side-by-side comparison of the key physicochemical properties of Atorvastatin lactone and this compound is presented below. These properties are crucial for understanding the behavior of these compounds in various experimental and physiological settings.
| Property | Atorvastatin Lactone | This compound |
| Molecular Formula | C₃₃H₃₃FN₂O₄[1][2][3] | C₃₃H₂₈D₅FN₂O₄[4][5] |
| Molecular Weight | 540.62 g/mol | 545.66 g/mol |
| CAS Number | 125995-03-1 | 1217749-86-4 |
| Appearance | White to light yellow powder/crystal | Off-white to light yellow solid |
| Melting Point | 161 °C | 100-107 °C |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. Soluble in DMF (25 mg/ml), DMSO (15 mg/ml), and Ethanol (10 mg/ml). | Slightly soluble in Methanol and Ethyl Acetate. Soluble in Acetonitrile and Methanol. |
| Purity | ≥ 95% (HPLC) | ≥ 95% |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Atorvastatin lactone, including its synthesis, analytical quantification, and a functional assay to determine its inhibitory activity.
Synthesis of Atorvastatin Lactone
A concise and convergent synthesis of Atorvastatin lactone can be achieved through a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions.
Materials:
-
4-methyl-3-oxo-N-phenylpentanamide
-
tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
-
1-(4-fluorophenyl)-2-iodo-2-phenylethanone
-
Ytterbium triflate (Yb(OTf)₃)
-
Silver nitrate (AgNO₃)
-
Toluene
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Combine 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in a milling vessel.
-
Add catalytic amounts of ytterbium triflate and silver nitrate.
-
Subject the mixture to high-speed vibration milling.
-
Following the reaction, perform a hydrolytic deprotection and lactonization step.
-
Dissolve the crude product in toluene and heat at reflux to ensure complete lactonization.
-
After cooling, the mixture can be purified by filtration and recrystallization from toluene to yield Atorvastatin lactone as a white solid.
Quantification by LC-MS/MS
A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be used for the simultaneous quantification of Atorvastatin and its metabolites, including Atorvastatin lactone, in human plasma. This compound is used as the internal standard for the quantification of Atorvastatin lactone.
Sample Preparation:
-
Isolate Atorvastatin, its metabolites, and the internal standard from human plasma using liquid-liquid extraction with ethyl acetate.
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 μm)
-
Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 15 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI)
-
MRM Transitions:
-
Atorvastatin lactone: m/z 541.3 → 448.3
-
This compound would have a corresponding shifted m/z transition.
-
HMG-CoA Reductase Inhibition Assay
The inhibitory activity of Atorvastatin lactone on HMG-CoA reductase can be determined using a colorimetric or radiometric assay. The following is a general protocol for a colorimetric assay.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Atorvastatin lactone (test inhibitor)
-
Atorvastatin (positive control inhibitor)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer.
-
Add varying concentrations of Atorvastatin lactone to the wells of the microplate. Include wells with a known inhibitor like Atorvastatin as a positive control and wells with no inhibitor as a negative control.
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value for Atorvastatin lactone by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A Tecan-based automated enzyme inhibition assay using (14)C-labeled HMG-CoA can also be employed for high-throughput screening.
Signaling and Metabolic Pathways
The metabolic fate of Atorvastatin is complex, involving several enzymatic pathways primarily in the liver. The lactonization of Atorvastatin is a critical step in its disposition.
Atorvastatin Metabolism
Atorvastatin is extensively metabolized by cytochrome P450 3A4 (CYP3A4) to its active ortho- and para-hydroxylated metabolites. These active metabolites, along with the parent drug, can undergo glucuronidation. Additionally, Atorvastatin can be converted to its inactive lactone form. This metabolic pathway is crucial for the drug's efficacy and clearance.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of Atorvastatin lactone using this compound as an internal standard.
Conclusion
This technical guide provides essential data and protocols for researchers working with Atorvastatin lactone and its deuterated analog. The detailed physicochemical properties, synthesis and analytical methods, and the visualized metabolic pathway offer a solid foundation for further investigation into the pharmacology, metabolism, and analytical chemistry of these important compounds. The use of this compound as an internal standard is critical for achieving reliable and reproducible quantitative results in complex biological matrices.
References
The Solubility Profile of Atorvastatin-d5 Lactone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Atorvastatin-d5 Lactone in various organic solvents. This information is critical for researchers and professionals engaged in drug development, formulation, and analytical method development where this compound is utilized as an internal standard for the quantification of Atorvastatin Lactone.
Core Data Presentation: Solubility of Atorvastatin Lactone
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 25[1] |
| Dimethyl sulfoxide (DMSO) | 15[1] |
| Ethanol | 10[1] |
Qualitative solubility information for this compound indicates that it is soluble in acetonitrile and methanol, and slightly soluble in ethyl acetate.[2][3]
Experimental Protocol: Determination of Thermodynamic Solubility
The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. This method establishes the equilibrium between the dissolved and undissolved solute to ascertain the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., DMF, DMSO, Ethanol, Acetonitrile, Methanol, Ethyl Acetate)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment.
-
Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a chemically inert syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the organic solvent by multiplying the measured concentration by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
Atorvastatin-d5 Lactone: A Technical Guide to the Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key components of a Certificate of Analysis (CoA) for Atorvastatin-d5 Lactone. This deuterated internal standard is critical for the accurate quantification of Atorvastatin lactone in various biological matrices during drug development and clinical research. Understanding the data presented in a CoA is paramount for ensuring the quality and reliability of experimental results.
Compound Information
This compound is a stable isotope-labeled form of Atorvastatin lactone, a major metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[1][2]
| Identifier | Value |
| Chemical Name | 5-(4-fluorophenyl)-1-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-2-isopropyl-N-phenyl-4-(phenyl-d5)-1H-pyrrole-3-carboxamide[1] |
| CAS Number | 1217749-86-4[3][4] |
| Molecular Formula | C₃₃H₂₈D₅FN₂O₄ |
| Molecular Weight | 545.66 g/mol |
Quality Control and Specification Data
The CoA provides critical data on the identity, purity, and quality of the this compound standard. These parameters are determined through a series of rigorous analytical tests.
| Test | Method | Specification | Example Result |
| Appearance | Visual Inspection | Off-white to light yellow solid | Conforms |
| Identity (¹H NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure | Conforms |
| Identity (Mass Spectrometry) | Mass Spectrometry (MS) | Conforms to molecular weight | Conforms |
| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% deuterated forms (d1-d5) | 99.6% (d5) |
| Solubility | Visual Inspection | Soluble in Acetonitrile and Methanol | Conforms |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of pharmaceutical standards. The method separates the main compound from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Alliance iS HPLC System)
-
Column: C18 reverse-phase column (e.g., Zorbax-SB Phenyl, 2.1 mm × 100 mm, 3.5 μm)
Mobile Phase:
-
A gradient mixture of two solvents is typically used. For example:
-
Solvent A: 0.1% v/v glacial acetic acid in 10% v/v methanol in water
-
Solvent B: 40% v/v methanol in acetonitrile
-
Procedure:
-
A sample of this compound is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or methanol.
-
The solution is injected into the HPLC system.
-
The compounds are separated on the column based on their polarity.
-
The UV detector measures the absorbance of the eluting compounds at a specific wavelength (e.g., 245 nm).
-
The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is employed to confirm the molecular weight of the compound and to determine the isotopic distribution of the deuterium labels.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
Procedure:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The molecules are ionized, typically using positive ion electrospray.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is analyzed to confirm the expected molecular weight and to assess the percentage of the d5-labeled compound relative to other isotopic forms (d0-d4).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful technique used to confirm the chemical structure of the molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The sample is placed in the NMR spectrometer.
-
The resulting spectrum shows signals corresponding to the different protons in the molecule.
-
The chemical shifts, splitting patterns, and integration of these signals are analyzed to confirm that they are consistent with the known structure of this compound.
Visualizations
The following diagrams illustrate the workflow for the Certificate of Analysis generation and the logical relationship between the different analytical tests.
References
An In-depth Technical Guide to Atorvastatin-d5 Lactone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Atorvastatin-d5 Lactone, a deuterated isotopologue of Atorvastatin lactone. It is primarily utilized as an internal standard for the precise quantification of atorvastatin lactone in biological matrices during pharmacokinetic and metabolic studies.[1] This guide covers its chemical structure, physicochemical properties, relevant experimental protocols, and its role within key biological and analytical pathways.
Chemical Identity and Structure
This compound is a synthetically modified version of atorvastatin lactone where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium atoms. This isotopic labeling grants it a distinct mass-to-charge ratio, making it an ideal internal standard for mass spectrometry-based assays, without altering its chemical behavior significantly.
The formal chemical name is 5-(4-fluorophenyl)-1-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-2-isopropyl-N-phenyl-4-(phenyl-d₅)-1H-pyrrole-3-carboxamide.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1217749-86-4 | [2] |
| Molecular Formula | C₃₃H₂₈D₅FN₂O₄ | [1][2] |
| Molecular Weight | 545.66 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 100-107 °C | |
| Purity | ≥95% | |
| Solubility | Methanol (Slightly), Ethyl Acetate (Slightly), Acetonitrile (Soluble) |
| Storage | Long-term storage at -20°C is recommended | |
Biological Context and Mechanism of Action
Atorvastatin lactone is an active metabolite of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. The parent drug, Atorvastatin, lowers cholesterol by inhibiting the HMG-CoA reductase enzyme, a critical rate-limiting step in the cholesterol biosynthesis pathway.
Atorvastatin itself can be converted into its lactone form by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3. The lactone form is in equilibrium with the active acid form and can hydrolyze back to Atorvastatin, particularly in human serum at room temperature. Atorvastatin lactone also demonstrates inhibitory activity against HMG-CoA reductase and other cellular targets.
Caption: HMG-CoA reductase pathway and inhibition by Atorvastatin.
Table 2: Biological Activity of Atorvastatin Lactone (Non-deuterated)
| Target | IC₅₀ Value | Notes | Reference |
|---|---|---|---|
| HMG-CoA Reductase | 0.007 µM | For the rat liver enzyme | |
| CYP2C9.1 | 16.8 µM | Cytochrome P450 Isoform | |
| CYP2C9.3 | 5.62 µM | Cytochrome P450 Isoform |
| P-glycoprotein (P-gp) | 3.1-5.2 µM | Efflux transporter | |
Experimental Protocols
A concise synthesis of atorvastatin lactone has been reported utilizing a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions.
Key Steps:
-
Mechanochemical Reaction: A three-component reaction involving 4-methyl-3-oxo-N-phenylpentanamide, a protected aminoethyl-dioxane acetate derivative, and an iodo-phenylethanone derivative.
-
Catalysts: The reaction is facilitated by the presence of ytterbium triflate and silver nitrate.
-
Deprotection and Lactonization: The resulting pyrrole intermediate undergoes hydrolytic deprotection, which is followed by intramolecular cyclization to yield the final atorvastatin lactone product.
A standard method for assessing the purity of this compound is Thin-Layer Chromatography (TLC).
-
Stationary Phase: Silica gel (SiO₂)
-
Mobile Phase: Ethyl Acetate : Hexanes (4:1 v/v)
-
Visualization: UV light and Anisaldehyde-Molybdo-Cerium Sulfate (AMCS) stain
-
Expected Result: A single spot with a Retention Factor (Rf) of approximately 0.50.
This compound is primarily used as an internal standard for the quantification of atorvastatin and its metabolites in biological samples, such as human serum. A validated high-performance liquid chromatography with electrospray tandem mass spectrometry (LC-MS/MS) method is outlined below.
-
Sample Preparation:
-
Thaw serum samples at 4°C to maintain the stability of lactone compounds.
-
To a 0.5 mL aliquot of serum, add the internal standard solution (containing this compound and other deuterated analogs).
-
Acidify the sample with a sodium acetate buffer (pH 5.0).
-
Perform liquid-liquid extraction with methyl tert-butyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.
-
-
Liquid Chromatography (LC):
-
A reversed-phase C18 column is typically used.
-
The mobile phase often consists of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.5% acetic acid).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive ion electrospray ionization (ESI) is used.
-
Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions are monitored for the analyte (Atorvastatin Lactone) and the internal standard (this compound). For example, for non-labeled Atorvastatin Lactone, a transition of m/z 540.7 > 448.1 might be used. The corresponding transition for the d5-labeled standard would be monitored at a higher mass.
-
Caption: Experimental workflow for LC-MS/MS quantification.
Metabolic Pathway and Isotopic Labeling
The metabolism of Atorvastatin to its lactone form and subsequent hydrolysis represents a key biotransformation pathway. The use of a deuterated standard is critical for accurately tracing and quantifying these conversions.
References
Atorvastatin-d5 Lactone in Exploratory Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core applications of Atorvastatin-d5 Lactone in exploratory research, with a focus on its critical role in bioanalytical and pharmacokinetic studies. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key processes to support drug development professionals in their research endeavors.
Introduction to this compound
Atorvastatin, a leading synthetic inhibitor of HMG-CoA reductase, is widely prescribed to lower cholesterol levels.[1][2] It exists in equilibrium between its active hydroxy acid form and an inactive lactone form.[3][4][5] this compound is a deuterated analog of Atorvastatin lactone, where five hydrogen atoms have been replaced with deuterium. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of atorvastatin and its metabolites in biological matrices. Its use is crucial for understanding the pharmacokinetics, metabolism, and potential drug-drug interactions of atorvastatin.
Core Application: Internal Standard in Bioanalysis
The primary exploratory application of this compound is as an internal standard (IS) to ensure the accuracy and precision of analytical methods for quantifying atorvastatin and its metabolites. Deuterated standards are ideal as they exhibit similar physicochemical properties to the analyte but are distinguishable by their mass-to-charge ratio (m/z) in mass spectrometry.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantification of atorvastatin and its metabolites in human plasma using this compound as an internal standard.
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol is a synthesized example based on common methodologies described in the literature.
1. Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Vortex mix for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reverse-phase C18 column (e.g., Zorbax-SB Phenyl, 2.1 mm × 100 mm, 3.5 µm).
-
Mobile Phase: A gradient mixture of two solvents is often employed. For instance, Solvent A could be 0.1% v/v glacial acetic acid in 10% v/v methanol in water, and Solvent B could be 40% v/v methanol in acetonitrile.
-
Flow Rate: 0.35 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
3. Data Analysis:
-
The peak areas of the analyte (atorvastatin and its metabolites) and the internal standard (this compound) are integrated.
-
A ratio of the analyte peak area to the internal standard peak area is calculated.
-
A calibration curve is generated by plotting the peak area ratios of known standards against their concentrations.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Quantitative Data: Mass Spectrometric Parameters
The following table summarizes typical mass spectrometric parameters for the analysis of atorvastatin, its metabolites, and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Atorvastatin | 559.2 | 440.2 |
| Atorvastatin Lactone | 541.2 | 448.0 |
| o-hydroxyatorvastatin | 575.2 | 440.2 |
| p-hydroxyatorvastatin | 575.2 | 440.2 |
| This compound (IS) | 546.1 | 453.0 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Atorvastatin Metabolism and the Role of the Lactone Form
Atorvastatin is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to form active ortho- and para-hydroxy metabolites. The parent drug and its metabolites can exist in equilibrium between their acid and lactone forms. This interconversion is pH-dependent. The lactone form can be converted back to the active acid form in the body.
Signaling Pathway: Atorvastatin Metabolism
The following diagram illustrates the metabolic pathway of atorvastatin. The quantification of each of these compounds is facilitated by the use of an appropriate internal standard like this compound.
Stability and Interconversion of Atorvastatin Lactone
Exploratory studies often require an understanding of the stability of the analytes under various conditions. Atorvastatin lactone is known to be unstable in human serum at room temperature, readily hydrolyzing to its acid form. This underscores the importance of controlled sample handling and storage conditions, such as keeping samples at 4°C or lowering the pH to 6.0 to stabilize the lactone form.
Logical Relationship: Factors Affecting Atorvastatin Lactone Stability
The following diagram outlines the key factors influencing the stability of atorvastatin lactone in biological samples.
Conclusion
This compound is an indispensable tool in the exploratory phases of drug development for atorvastatin. Its primary application as an internal standard in LC-MS/MS methods allows for the reliable quantification of atorvastatin and its metabolites, which is fundamental for pharmacokinetic, drug metabolism, and interaction studies. A thorough understanding of the experimental protocols involving this deuterated standard, as well as the inherent stability and metabolic pathways of the lactone form, is essential for generating high-quality data in these exploratory studies. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this field.
References
- 1. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emrespublisher.com [emrespublisher.com]
- 3. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Atorvastatin and its Lactone Metabolite in Human Plasma using Atorvastatin-d5 Lactone as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is crucial in managing hypercholesterolemia. It undergoes extensive metabolism, existing in a pH-dependent equilibrium between its active hydroxy acid form and an inactive lactone form. Accurate quantification of both forms in biological matrices is vital for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis to ensure accuracy and precision by correcting for variability in sample preparation and instrument response.[1] This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of atorvastatin and its lactone metabolite in human plasma, employing Atorvastatin-d5 Lactone as the internal standard.
Rationale for using a Deuterated Internal Standard
A deuterated internal standard, such as this compound, is nearly identical chemically and physically to the analyte of interest. This similarity ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and procedural losses.[1] The mass difference due to deuterium labeling allows for its distinct detection by the mass spectrometer, leading to reliable quantification.[1]
Experimental Protocols
This section provides a detailed methodology for the analysis of atorvastatin and its lactone form using this compound as an internal standard. The protocol is a composite based on established methods for atorvastatin analysis.[2][3]
Materials and Reagents
-
Atorvastatin and Atorvastatin Lactone reference standards
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
Human plasma (EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for sample clean-up in bioanalysis.
-
Thaw frozen human plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The chromatographic separation is critical for resolving the analytes from endogenous matrix components.
| Parameter | Condition |
| Column | Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 µm) or equivalent reversed-phase column |
| Mobile Phase A | 0.1% v/v glacial acetic acid in 10% v/v methanol in water |
| Mobile Phase B | 40% v/v methanol in acetonitrile |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | A gradient elution is typically employed to ensure optimal separation. A representative gradient is outlined in the table below. |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry (MS/MS) Conditions
Mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Atorvastatin | 559.4 | 440.1 | 22 |
| Atorvastatin Lactone | 541.3 | 448.3 | 19 |
| This compound (IS) | 546.3 | 453.3 | 19 (Optimized) |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the expected performance characteristics of the LC-MS/MS method based on published data for similar assays.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Atorvastatin | 0.05 - 100 | ≥ 0.9975 |
| Atorvastatin Lactone | 0.1 - 20 | ≥ 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Atorvastatin | LLOQ | ≤ 15 | ≤ 15 | 85 - 115 |
| Low QC | ≤ 15 | ≤ 15 | 85 - 115 | |
| Mid QC | ≤ 15 | ≤ 15 | 85 - 115 | |
| High QC | ≤ 15 | ≤ 15 | 85 - 115 | |
| Atorvastatin Lactone | LLOQ | ≤ 15 | ≤ 15 | 85 - 115 |
| Low QC | ≤ 15 | ≤ 15 | 85 - 115 | |
| Mid QC | ≤ 15 | ≤ 15 | 85 - 115 | |
| High QC | ≤ 15 | ≤ 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| Atorvastatin | 88.6 - 111 |
| Atorvastatin Lactone | > 85 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Atorvastatin.
Caption: Logical relationship of components in the quantitative analysis.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the simultaneous quantification of atorvastatin and its lactone metabolite in human plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data for pharmacokinetic and clinical studies. This protocol offers a solid foundation for researchers in the field of drug metabolism and clinical pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of Atorvastatin Lactone in Human Plasma using Atorvastatin-d5 Lactone as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin, a widely prescribed lipid-lowering agent, undergoes complex metabolism in the body, leading to the formation of active acid and inactive lactone metabolites. The interconversion between the acidic and lactone forms is a critical aspect of its pharmacokinetics. Accurate quantification of Atorvastatin Lactone in human plasma is essential for comprehensive pharmacokinetic and drug metabolism studies.
This document provides a detailed protocol for the analysis of Atorvastatin Lactone in human plasma samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Atorvastatin-d5 Lactone, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.
Experimental Protocols
A highly sensitive and selective UPLC-MS/MS method has been developed and validated for the quantification of Atorvastatin Lactone in human plasma. The following sections detail the necessary procedures.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting Atorvastatin Lactone and its deuterated internal standard from the complex plasma matrix, minimizing matrix effects and improving analytical sensitivity.[1]
Materials:
-
Human plasma samples
-
Atorvastatin Lactone and this compound reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Water (deionized or Milli-Q)
-
Oasis HLB SPE cartridges (30 mg)[1]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen human plasma samples at 4°C to minimize the interconversion of lactone to acid form.[1]
-
To 0.1 mL of plasma, add 50 µL of the internal standard working solution (this compound in acetonitrile-water, 50:50, v/v) and 0.4 mL of 100 mM ammonium acetate (pH 4.5).[1]
-
Vortex mix the samples.
-
Pre-treat the Oasis HLB SPE cartridges with 0.4 mL of methanol followed by 0.8 mL of 100 mmol/L ammonium acetate (pH 4.6).[1]
-
Load the plasma mixture onto the pre-treated SPE cartridges.
-
Wash the cartridges with 0.5 mL of 100 mmol/L ammonium acetate (pH 4.6) followed by 0.9 mL of methanol-water (20:80, v/v).
-
Dry the cartridges under vacuum.
-
Elute the analytes with 0.3 mL of methanol-water (95:5, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried residue in 0.2 mL of the mobile phase.
UPLC-MS/MS Analysis
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm) or Genesis C18 (2.1 x 50 mm, 4 µm) |
| Mobile Phase | A: 0.05% (v/v) formic acid in waterB: Acetonitrile |
| Gradient/Isocratic | Isocratic: Acetonitrile/0.1% acetic acid in water (6:4, v/v) or Gradient elution can also be used. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 15 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 4 minutes |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., AB Sciex API 3000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 5000 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Atorvastatin Lactone: m/z 541.3 → 448.3 This compound: A specific transition for this compound would be determined by infusing the standard. A likely transition would be m/z 546.3 → 453.3 (M+5). |
| Collision Gas | Nitrogen |
| Collision Energy (CE) | Optimized for each transition. For Atorvastatin, a CE of 34 V has been reported. |
Data Presentation
The following tables summarize the quantitative data for the bioanalytical method validation.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Atorvastatin Lactone | 0.2–40 | > 0.99 | 0.2 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Atorvastatin Lactone | Low QC | < 15 | < 15 | 85-115 |
| Mid QC | < 15 | < 15 | 85-115 | |
| High QC | < 15 | < 15 | 85-115 | |
| Acceptance criteria as per regulatory guidelines. |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Atorvastatin Lactone | 90.3–96.6 | 90-110 |
| Acceptance criteria as per regulatory guidelines. |
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for Atorvastatin Lactone analysis in human plasma.
Diagram 2: Logical Relationship of Analytesdot
References
Application Notes and Protocols for Pharmacokinetic Studies of Atorvastatin using Atorvastatin-d5 Lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data relevant to the pharmacokinetic studies of atorvastatin, with a focus on the use of its deuterated lactone form, Atorvastatin-d5 Lactone, as an internal standard for bioanalytical quantification.
Introduction
Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor that lowers cholesterol levels and reduces the risk of cardiovascular events.[1][2] Accurate determination of its pharmacokinetic profile is crucial for drug development and clinical efficacy. This document outlines detailed protocols for sample preparation and LC-MS/MS analysis of atorvastatin in human plasma, alongside a summary of key pharmacokinetic parameters from various studies. This compound serves as an ideal internal standard due to its similar chemical properties and distinct mass, ensuring high accuracy and precision in quantification.
Mechanism of Action: HMG-CoA Reductase Inhibition
Atorvastatin's primary mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking this enzyme, atorvastatin reduces the synthesis of mevalonate, a precursor of cholesterol. This leads to a decrease in intracellular cholesterol levels in the liver, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL levels.[1]
Pharmacokinetic Parameters of Atorvastatin
The pharmacokinetic profile of atorvastatin has been extensively studied in healthy human volunteers. The following tables summarize key parameters from single oral dose administrations.
Table 1: Pharmacokinetic Parameters of Atorvastatin in Healthy Volunteers (Single Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋∞ (ng·hr/mL) | t₁/₂ (hr) | Reference |
| 40 | 13.74 ± 0.21 | 1.22 ± 0.06 | 73.96 ± 1.72 | - | |
| 40 | 13.37 ± 0.15 | 1.17 ± 0.06 | 77.77 ± 1.86 | - | |
| 80 | 84.3 | 1.4 | 279.4 | 5.5 |
Values are presented as mean ± SEM or mean as reported in the study.
Experimental Protocols
Bioanalytical Method for Atorvastatin Quantification in Human Plasma
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of atorvastatin in human plasma, using this compound as the internal standard (IS).
1. Materials and Reagents
-
Atorvastatin reference standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
-
Tertiary butyl methyl ether (tBME) or Ethyl acetate
-
Ammonium formate
2. Stock and Working Solutions Preparation
-
Atorvastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve atorvastatin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standards: Prepare serial dilutions of the atorvastatin stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution in the same diluent.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of plasma sample (calibration standard, quality control, or unknown), add 50 µL of the internal standard working solution (10 ng/mL this compound) and vortex briefly.
-
Add 100 µL of 5 mM ammonium formate and vortex.
-
Add 2 mL of tertiary butyl methyl ether (tBME) as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4500 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer the upper organic layer (approximately 1.8 mL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of 50:50 acetonitrile:mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A, hold, and return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Atorvastatin) | m/z 559.4 → 440.1 |
| MRM Transition (this compound) | m/z 546.3 → 453.3 (representative) |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | 100 ms |
Note: The MRM transition for this compound is representative and should be optimized based on the specific deuteration pattern.
5. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity: A calibration curve with at least six non-zero concentrations covering the expected range of clinical samples. A correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four quality control (QC) levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC). Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ).
-
Recovery: Extraction efficiency of atorvastatin and the IS from the plasma matrix.
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Stability: Evaluation of the stability of atorvastatin in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Atorvastatin Metabolism and the Role of the Lactone Form
Atorvastatin is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form active ortho- and para-hydroxylated metabolites. Atorvastatin and its metabolites can undergo lactonization, a process that can be mediated by UGT enzymes, to form their corresponding lactone derivatives. This lactonization is a reversible process, and the lactone forms can be hydrolyzed back to the active acid forms. The interconversion between the acid and lactone forms is an important consideration in pharmacokinetic studies.
Conclusion
The protocols and data presented provide a robust framework for conducting pharmacokinetic studies of atorvastatin. The use of a stable isotope-labeled internal standard like this compound is critical for achieving the high level of accuracy and precision required for bioanalytical method validation and the successful execution of clinical and preclinical studies. Careful optimization of sample preparation and LC-MS/MS parameters will ensure reliable and reproducible results for the characterization of atorvastatin's pharmacokinetic profile.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Atorvastatin in Human Plasma Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular events. Accurate and reliable quantification of atorvastatin in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies. This application note describes a detailed protocol for the development and validation of a sensitive and specific analytical method for the determination of atorvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atorvastatin-d5 as the deuterated internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantification of atorvastatin.
Materials and Reagents
-
Atorvastatin calcium (Reference Standard)
-
Atorvastatin-d5 (Deuterated Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
96-well plates
-
Centrifuge
-
Analytical balance
Preparation of Stock and Working Solutions
-
Atorvastatin Stock Solution (1 mg/mL): Accurately weigh 10 mg of atorvastatin calcium and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Atorvastatin-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of atorvastatin-d5 and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the atorvastatin stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples. A working solution of the internal standard is prepared by diluting the IS stock solution in acetonitrile.[1]
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples to room temperature.
-
Aliquot 50 µL of plasma into a 96-well plate.[1]
-
Add 180 µL of acetonitrile containing 0.3% acetic acid (v/v) and the deuterated internal standard to each plasma sample for protein precipitation.[1]
-
Agitate the plate for 2 minutes and then centrifuge at 2038 x g for 10 minutes at 4°C.[1]
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 200 µL of water to the supernatant.[1]
-
Centrifuge the plate for 5 minutes at 2038 x g at 4°C before placing it in the autosampler for analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 2.7 µm).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).
-
-
Flow Rate: 500 µL/min.
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of atorvastatin from potential interferences.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the following mass transitions:
-
Atorvastatin: m/z 559.2 → 440.2
-
Atorvastatin-d5: m/z 564.1 → 440.0
-
Data Presentation: Method Validation Summary
The developed method was validated according to regulatory guidelines. A summary of the quantitative data is presented in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Atorvastatin | 0.2 - 100 | ≥ 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.2 | < 20 | < 20 | 80 - 120 |
| Low | 0.6 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Data synthesized from multiple sources for illustrative purposes.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Atorvastatin | 85 - 110 | 90 - 110 |
| Atorvastatin-d5 | 95 - 105 | 95 - 105 |
Data synthesized from multiple sources for illustrative purposes.
Mandatory Visualizations
References
Application Notes: Atorvastatin-d5 Lactone for Therapeutic Drug Monitoring Assays
Application of Atorvastatin-d5 Lactone in Drug Metabolism Studies
Introduction
Atorvastatin, a leading synthetic inhibitor of HMG-CoA reductase, is widely prescribed to lower elevated cholesterol levels. The drug undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of active hydroxylated metabolites. Atorvastatin exists in equilibrium between its active carboxylic acid form and an inactive lactone form. This interconversion can occur both in vivo and during sample handling. To accurately quantify atorvastatin and its metabolites in biological matrices and to elucidate its metabolic pathways, stable isotope-labeled internal standards are indispensable. Atorvastatin-d5 Lactone, a deuterated analog of atorvastatin lactone, serves as a crucial tool for these investigations, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. Its use ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies, targeted at researchers, scientists, and drug development professionals.
Atorvastatin Metabolism Overview
Atorvastatin is primarily metabolized in the liver by CYP3A4 to form ortho- and para-hydroxylated active metabolites.[4][5] The drug and its metabolites can also undergo glucuronidation and lactonization. The lactone form can be converted back to the active acid form. Biliary excretion is the main route of elimination for atorvastatin and its metabolites.
References
- 1. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Atorvastatin Analysis Using Atorvastatin-d5 Lactone Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of atorvastatin in biological matrices, specifically utilizing Atorvastatin-d5 Lactone as an internal standard (IS). The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision. The following sections detail various extraction methodologies and provide compiled data to guide researchers in selecting the most suitable method for their specific needs.
Introduction
Atorvastatin is a widely prescribed medication for lowering cholesterol and is a member of the statin drug class. Accurate quantification of atorvastatin in biological samples like plasma and serum is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. Atorvastatin exists in equilibrium with its lactone form, and both can be present in samples. The use of this compound as an internal standard helps to account for any potential interconversion between the acid and lactone forms during sample processing and analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for atorvastatin quantification due to its high sensitivity and selectivity. Effective sample preparation is critical to remove matrix interferences and concentrate the analyte of interest. The most common extraction techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Experimental Protocols
This section outlines detailed protocols for three common sample preparation methods. This compound is added at the beginning of each procedure to compensate for analyte loss during extraction.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.
Protocol:
-
Thaw frozen plasma or serum samples to room temperature.
-
To a 100 µL aliquot of the plasma/serum sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration range).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that provides a cleaner extract compared to protein precipitation.
Protocol:
-
Thaw frozen plasma or serum samples to room temperature.
-
To a 200 µL aliquot of the plasma/serum sample in a glass tube, add 20 µL of this compound internal standard working solution.
-
Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.0) to adjust the sample pH.
-
Vortex for 10 seconds.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.
Protocol:
-
Thaw frozen plasma or serum samples to room temperature.
-
To a 200 µL aliquot of the plasma/serum sample, add 20 µL of this compound internal standard working solution.
-
Dilute the sample with 200 µL of 4% phosphoric acid in water.
-
Vortex for 10 seconds.
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange polymer cartridge):
-
Wash with 1 mL of methanol.
-
Equilibrate with 1 mL of water.
-
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize quantitative data from various studies on atorvastatin analysis to provide a comparative overview of the different extraction methods.
Table 1: Comparison of Extraction Method Performance for Atorvastatin Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 85 - 115% | 50 - 90%[1] | > 80% |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1 ng/mL | 0.1 - 0.5 ng/mL[1] | 0.05 - 0.2 ng/mL |
| Matrix Effect | Can be significant | Moderate | Minimal |
| Throughput | High | Medium | Low to Medium |
| Solvent Consumption | Low | High | Medium |
| Cost per Sample | Low | Medium | High |
Table 2: Reported Linearity and LLOQ for Atorvastatin LC-MS/MS Assays
| Extraction Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Protein Precipitation | 0.05 - 100 | 0.05 | Macwan et al. |
| Liquid-Liquid Extraction | 0.1 - 20[1] | 0.1[1] | Bullen et al.[1] |
| Solid-Phase Extraction | 0.2 - 30 | 0.2 | Hermann et al. |
| Salting-Out Assisted LLE | 0.02 - 15 | 0.02 | Yang et al. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the sample preparation and analysis of atorvastatin using a deuterated internal standard.
Caption: General workflow for atorvastatin sample preparation and analysis.
Logical Relationship of Extraction Method Selection
The choice of extraction method often depends on a balance between the required data quality and practical considerations such as throughput and cost.
References
Application Notes and Protocols for Atorvastatin-d5 Lactone in Preclinical ADME Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is widely prescribed for the management of hypercholesterolemia. It is administered as the active hydroxy acid form, which exists in a pH-dependent equilibrium with its inactive lactone form. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of both the acid and lactone forms is crucial for a comprehensive preclinical assessment. Atorvastatin-d5 Lactone, a stable isotope-labeled analog of Atorvastatin Lactone, serves as an invaluable tool in these studies, primarily as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. Its use ensures high accuracy and precision in quantifying Atorvastatin and its metabolites in various biological matrices.
These application notes provide a detailed overview of the use of this compound in preclinical ADME studies, including experimental protocols for key assays and a summary of relevant data.
The Role of this compound in ADME Studies
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis. This compound, being chemically identical to Atorvastatin Lactone but with a different mass, co-elutes with the analyte during chromatographic separation. This allows it to compensate for variability in sample preparation, matrix effects, and instrument response, leading to more robust and reliable pharmacokinetic data.
Quantitative Data Summary
The following tables summarize key preclinical ADME parameters for Atorvastatin and its lactone form. It is important to note that while Atorvastatin is administered as the acid, the lactone is a significant metabolite and its pharmacokinetics are integral to the overall disposition of the drug.
Table 1: In Vitro Metabolic Stability of Atorvastatin Lactone in Human Liver Microsomes
| Parameter | Value | Reference |
| Intrinsic Clearance (CLint) | High | [Not explicitly quantified in provided search results] |
| Primary Metabolizing Enzyme | CYP3A4 | [1] |
Table 2: In Vitro Permeability of Atorvastatin (Acid Form) in Caco-2 Cells
| Parameter | Value | Reference |
| Apparent Permeability (Papp) A -> B | 4.9 x 10⁻⁶ cm/s | [2] |
| Apparent Permeability (Papp) B -> A | 35.6 x 10⁻⁶ cm/s | [2] |
| Efflux Ratio (B-A/A-B) | 7.3 | [2] |
| Primary Efflux Transporter | P-glycoprotein (P-gp) | [2] |
Note: Data for Atorvastatin Lactone specifically was not available in the search results. The data for the acid form suggests poor to moderate permeability and significant efflux.
Table 3: In Vivo Pharmacokinetic Parameters of Atorvastatin and Atorvastatin Lactone in Preclinical Species (Oral Administration)
| Species | Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | Reference |
| Rat | Atorvastatin | 10 | 135.32 ± 0.46 | - | 4.50 ± 0.01 | |
| Rat | Atorvastatin | 10 | - | Significantly increased with Rifampicin co-administration | - | |
| Dog | Atorvastatin | - | - | - | - | |
| Human | Atorvastatin Acid | 10 mg (daily) | - | - | ~7 | |
| Human | Atorvastatin Lactone | 10 mg (daily) | - | - | - |
Note: Comprehensive preclinical pharmacokinetic data for Atorvastatin Lactone was limited in the search results. The provided data for Atorvastatin acid in rats demonstrates its pharmacokinetic profile. Human data is included for reference.
Table 4: Plasma Protein Binding of Atorvastatin (Acid Form)
| Species | Protein Binding (%) | Reference |
| Human | >98% | |
| Preclinical Species | >95% (general for most statins) |
Note: Specific plasma protein binding data for Atorvastatin Lactone in preclinical species was not available. It is generally high for statins.
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below. This compound is used as an internal standard in the analytical phase of these protocols.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of Atorvastatin Lactone.
Materials:
-
Atorvastatin Lactone
-
This compound (as internal standard)
-
Pooled liver microsomes (human, rat, or dog)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of Atorvastatin Lactone in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and phosphate buffer in a microcentrifuge tube.
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and Atorvastatin Lactone (final concentration, e.g., 1 µM) to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Terminate the reaction by adding ice-cold acetonitrile containing this compound (internal standard) to the aliquot.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of Atorvastatin Lactone remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of Atorvastatin Lactone.
Materials:
-
Atorvastatin Lactone
-
This compound (as internal standard)
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® plates) for 21 days
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
LC-MS/MS system
Protocol:
-
Wash the Caco-2 cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Permeability: a. Add the dosing solution of Atorvastatin Lactone (e.g., 10 µM in transport buffer) to the apical (donor) chamber. b. Add fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Permeability: a. Add the dosing solution of Atorvastatin Lactone to the basolateral (donor) chamber. b. Add fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Add acetonitrile containing this compound to all samples to precipitate any proteins and prepare for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of Atorvastatin Lactone in each chamber.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is indicative of active efflux.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the extent of Atorvastatin Lactone binding to plasma proteins.
Materials:
-
Atorvastatin Lactone
-
This compound (as internal standard)
-
Plasma from preclinical species (e.g., rat, dog) and human
-
Equilibrium dialysis device (e.g., RED device)
-
Phosphate buffered saline (PBS), pH 7.4
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of Atorvastatin Lactone.
-
Spike the plasma with Atorvastatin Lactone to achieve the desired final concentration (e.g., 1 µM).
-
Add the spiked plasma to one chamber of the equilibrium dialysis device.
-
Add PBS to the other chamber.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples by adding blank plasma to the buffer sample and PBS to the plasma sample.
-
Add acetonitrile containing this compound to all samples for protein precipitation and analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of Atorvastatin Lactone in both chambers.
-
Calculate the fraction unbound (fu) using the following formula: fu = (concentration in buffer chamber) / (concentration in plasma chamber).
Signaling Pathway and Experimental Workflows
Atorvastatin's Mechanism of Action: HMG-CoA Reductase Inhibition
Atorvastatin exerts its primary pharmacological effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a cascade of downstream effects, ultimately resulting in reduced levels of low-density lipoprotein (LDL) cholesterol.
Caption: Atorvastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis and increasing LDL uptake.
Experimental Workflow for Preclinical ADME Studies
The following diagram illustrates a typical workflow for conducting preclinical ADME studies using this compound as an internal standard.
Caption: A generalized workflow for preclinical ADME studies from in vitro/in vivo experiments to data analysis.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Atorvastatin and its lactone metabolite in preclinical ADME studies. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development, enabling a thorough characterization of the ADME profile of this important therapeutic agent. The use of stable isotope-labeled internal standards, such as this compound, is highly recommended to ensure the generation of high-quality, reliable data for informed decision-making in the drug discovery and development process.
References
Application Notes and Protocols for Atorvastatin-d5 Lactone in Bioequivalence Studies of Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a synthetic lipid-lowering agent, is a widely prescribed medication for the treatment of dyslipidemia and the prevention of cardiovascular diseases.[1][2] It is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] Following oral administration, atorvastatin is extensively metabolized to its active ortho- and para-hydroxylated metabolites, and it also exists in equilibrium with its inactive lactone form.[3]
Bioequivalence (BE) studies are crucial for the regulatory approval of generic drug products, ensuring that they exhibit a comparable pharmacokinetic profile to the innovator product.[1] According to the U.S. Food and Drug Administration (FDA), BE studies for atorvastatin should measure the concentrations of atorvastatin and its active metabolites in plasma. The use of a stable isotope-labeled internal standard (IS) is essential for accurate and precise quantification of analytes in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Atorvastatin-d5 Lactone serves as an ideal internal standard for the quantification of atorvastatin lactone due to its similar chemical properties and distinct mass, minimizing analytical variability. This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of atorvastatin.
Metabolic Pathway of Atorvastatin
Atorvastatin undergoes complex metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4) in the gut wall and liver. The parent atorvastatin acid is converted to its active metabolites, ortho-hydroxyatorvastatin and para-hydroxyatorvastatin. Concurrently, atorvastatin acid is in a pH-dependent equilibrium with its inactive lactone form.
Caption: Metabolic pathway of Atorvastatin.
Bioequivalence Study Design and Regulatory Considerations
The FDA recommends a single-dose, two-way crossover in-vivo study for atorvastatin bioequivalence testing in healthy male and nonpregnant, non-lactating female subjects under both fasting and fed conditions.
Key Study Parameters:
| Parameter | Recommendation |
| Study Type | Fasting and Fed |
| Study Design | Single-dose, two-way crossover |
| Strength | EQ 80 mg Base |
| Subjects | Healthy males and nonpregnant, non-lactating females |
| Analytes to Measure | Atorvastatin, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin in plasma |
Data from FDA Draft Guidance on Atorvastatin Calcium
Bioequivalence is determined based on the 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) of the pharmacokinetic parameters Cmax and AUC, which should fall within the acceptance range of 80.00% to 125.00%.
Experimental Workflow for Bioanalytical Method
The following diagram illustrates a typical workflow for the quantification of atorvastatin and its metabolites in plasma samples from a bioequivalence study.
Caption: Bioanalytical workflow for atorvastatin bioequivalence studies.
Detailed Experimental Protocol: Quantification of Atorvastatin and Atorvastatin Lactone using LC-MS/MS
This protocol is a composite based on validated methods reported in the literature.
1. Materials and Reagents:
-
Atorvastatin, Atorvastatin Lactone, Atorvastatin-d5, and this compound reference standards.
-
HPLC-grade acetonitrile, methanol, and ethyl acetate.
-
Formic acid and ammonium acetate.
-
Ultrapure water.
-
Human plasma (with anticoagulant).
2. Stock and Working Solutions Preparation:
-
Stock Solutions (1 mg/mL): Separately dissolve accurately weighed amounts of atorvastatin, atorvastatin lactone, atorvastatin-d5, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a solution of Atorvastatin-d5 and this compound in methanol at an appropriate concentration (e.g., 100 ng/mL).
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 50 µL of the IS working solution and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of analytes |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
These conditions are illustrative and may require optimization.
5. Mass Spectrometry Parameters (MRM Transitions):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Atorvastatin | 559.4 | 440.1 |
| Atorvastatin Lactone | 541.3 | 448.3 |
| Atorvastatin-d5 (IS) | 564.4 | 445.1 |
| This compound (IS) | 546.3 | 453.3 |
Exact m/z values may vary slightly based on instrumentation.
Summary of Pharmacokinetic Data from a Representative Bioequivalence Study
The following table summarizes pharmacokinetic data for atorvastatin from a bioequivalence study comparing a test and a reference formulation.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 29.5 ± 8.2 | 30.1 ± 7.9 | 92.5% - 105.3% |
| AUC0-t (ng·h/mL) | 185.6 ± 55.4 | 190.2 ± 60.1 | 94.8% - 103.7% |
| AUC0-∞ (ng·h/mL) | 195.3 ± 58.9 | 201.5 ± 63.2 | 93.9% - 102.5% |
This is example data synthesized from typical bioequivalence study results. Actual values will vary.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of atorvastatin lactone in human plasma for bioequivalence studies. Adherence to regulatory guidelines and the implementation of rigorous analytical protocols are essential for ensuring the accuracy and integrity of the study data, ultimately supporting the approval of safe and effective generic atorvastatin products.
References
- 1. Pharmacokinetics and bioequivalence evaluation of two different atorvastatin calcium 10-mg tablets: A single-dose, randomized-sequence, open-label, two-period crossover study in healthy fasted Chinese adult males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Atorvastatin-d5 Lactone in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Atorvastatin-d5 Lactone in drug-drug interaction (DDI) studies. This document outlines the metabolic pathways of Atorvastatin, its susceptibility to DDIs, and detailed protocols for conducting both in vitro and in vivo interaction studies. This compound serves as a crucial internal standard for accurate quantification in bioanalytical methods.
Introduction to Atorvastatin and Drug-Drug Interactions
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is used to lower cholesterol and prevent cardiovascular disease.[1] It is primarily metabolized in the liver and intestine by the cytochrome P450 3A4 (CYP3A4) isoenzyme to form active ortho- and para-hydroxylated metabolites.[1][2][3] Atorvastatin and its metabolites also exist in equilibrium with their corresponding inactive lactone forms.[4] The disposition of atorvastatin is significantly influenced by the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1).
Due to its reliance on CYP3A4 and OATP1B1, atorvastatin is susceptible to clinically significant DDIs. Co-administration with strong inhibitors of CYP3A4 or OATP1B1 can lead to increased plasma concentrations of atorvastatin, elevating the risk of adverse effects such as myopathy and rhabdomyolysis. Conversely, inducers of these pathways can decrease atorvastatin's efficacy. Therefore, thorough DDI studies are essential during the development of new chemical entities that may be co-administered with atorvastatin.
Role of this compound
Stable isotope-labeled internal standards are critical for accurate quantification of analytes in complex biological matrices by mass spectrometry. This compound, a deuterated analog of atorvastatin lactone, is an ideal internal standard for LC-MS/MS-based bioanalytical methods. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection, correcting for variability during sample processing and analysis.
Key Metabolic and Transport Pathways
Understanding the metabolic and transport pathways of atorvastatin is fundamental to designing and interpreting DDI studies.
Quantitative Data from DDI Studies
The following tables summarize the impact of various inhibitors on the pharmacokinetics of atorvastatin.
Table 1: Effect of CYP3A4 Inhibitors on Atorvastatin Pharmacokinetics
| Co-administered Drug | Atorvastatin Dose | Fold Increase in Atorvastatin AUC | Fold Increase in Atorvastatin Cmax | Reference |
| Itraconazole | 40 mg | 3.3 | 1.8 | |
| Clarithromycin | 10 mg | 4.4 | 5.4 | |
| Ritonavir-boosted Saquinavir | 10 mg | 8.1 | 6.6 |
Table 2: Effect of OATP1B1 Inhibitors on Atorvastatin Pharmacokinetics
| Co-administered Drug | Atorvastatin Dose | Fold Increase in Atorvastatin AUC | Fold Increase in Atorvastatin Cmax | Reference |
| Cyclosporine | 10 mg | 8.7 | 10.6 | |
| Rifampin (single dose) | 40 mg | 6.8 | 7.9 | |
| Gemfibrozil | 40 mg | 1.35 | 1.25 |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay
This protocol outlines a typical procedure to assess the potential of a new chemical entity (NCE) to inhibit the CYP3A4-mediated metabolism of atorvastatin using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
Atorvastatin
-
This compound (as internal standard)
-
Test NCE
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile with 0.1% formic acid (quenching solution)
-
Ketoconazole (positive control inhibitor)
Procedure:
-
Prepare Microsomal Incubation Mixtures: In a 96-well plate, combine HLM, potassium phosphate buffer, and the test NCE at various concentrations. Include a vehicle control (no inhibitor) and a positive control (ketoconazole).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5-10 minutes.
-
Initiate Reaction: Add atorvastatin (substrate) to each well to initiate the metabolic reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding cold quenching solution containing this compound as the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of hydroxylated atorvastatin metabolites.
-
Data Analysis: Calculate the rate of metabolite formation in the presence and absence of the NCE. Determine the IC50 value by plotting the percent inhibition against the logarithm of the NCE concentration.
In Vivo Rodent Pharmacokinetic DDI Study
This protocol describes a typical design for an in vivo study in rats to evaluate the effect of an NCE on the pharmacokinetics of atorvastatin.
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Materials:
-
Atorvastatin (formulated for oral administration)
-
Test NCE (formulated for oral administration)
-
Vehicle for both compounds
-
This compound (for internal standard in bioanalysis)
-
Blood collection supplies (e.g., EDTA tubes)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Study Design: Use a crossover or parallel group design.
-
Group 1 (Control): Administer vehicle followed by atorvastatin.
-
Group 2 (Test): Administer the NCE followed by atorvastatin.
-
-
Dosing:
-
Administer the vehicle or NCE orally at a predetermined time before atorvastatin administration.
-
Administer atorvastatin orally at a specified dose.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at multiple time points post-atorvastatin administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction of the plasma samples. Add this compound as the internal standard.
-
Quantification: Use a validated LC-MS/MS method to quantify the concentrations of atorvastatin and its major metabolites.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) for atorvastatin in both groups using non-compartmental analysis.
-
Data Interpretation: Compare the pharmacokinetic parameters between the control and test groups to determine the extent of the DDI.
LC-MS/MS Bioanalytical Method Protocol
This protocol provides a general framework for the quantification of atorvastatin and its metabolites in plasma using this compound as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example - Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atorvastatin: m/z 559 -> 440
-
ortho-Hydroxyatorvastatin: m/z 575 -> 466
-
para-Hydroxyatorvastatin: m/z 575 -> 440
-
Atorvastatin Lactone: m/z 541 -> 448
-
This compound (IS): Adjust m/z based on specific labeled compound.
-
Procedure:
-
Standard Curve and Quality Controls: Prepare calibration standards and quality control samples by spiking known concentrations of atorvastatin and its metabolites into blank plasma.
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and QCs.
-
To a 100 µL aliquot of plasma, add the internal standard solution (this compound).
-
Perform protein precipitation by adding cold acetonitrile. Vortex and centrifuge.
-
Alternatively, use liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the supernatant/organic layer to dryness and reconstitute in the mobile phase.
-
-
Injection and Analysis: Inject the reconstituted samples into the LC-MS/MS system.
-
Data Processing: Integrate the peak areas for each analyte and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use the regression equation to determine the concentrations in the unknown samples.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the DDI potential of new chemical entities with atorvastatin. The use of this compound as an internal standard is essential for achieving accurate and reliable quantitative data in bioanalytical assays. A thorough understanding of atorvastatin's metabolism and transport, coupled with well-designed in vitro and in vivo studies, is critical for predicting and mitigating the risks of clinically significant drug-drug interactions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Atorvastatin-d5 Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a leading synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Its lactone metabolite, Atorvastatin Lactone, is also pharmacologically active.[3] The metabolism of Atorvastatin, primarily through glucuronidation and hydroxylation, is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.[2][3] Atorvastatin-d5 Lactone is a stable, deuterated isotope of Atorvastatin Lactone, which serves as an ideal internal standard for mass spectrometry-based quantification in high-throughput screening (HTS) assays.
These application notes provide a framework for developing and implementing a high-throughput screening assay to identify potential inhibitors of Atorvastatin metabolism. The protocol leverages the unique properties of this compound to ensure robust and reliable quantification of the analyte of interest, Atorvastatin Lactone, in a complex biological matrix.
Signaling Pathway: HMG-CoA Reductase Inhibition
The primary mechanism of action for Atorvastatin is the inhibition of HMG-CoA reductase, which in turn reduces the synthesis of cholesterol. This signaling pathway is central to its lipid-lowering effects.
Caption: Atorvastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.
Experimental Workflow for HTS Assay
The following diagram outlines the general workflow for a high-throughput screening assay to identify inhibitors of Atorvastatin metabolism, utilizing this compound as an internal standard.
Caption: High-throughput screening workflow for inhibitors of Atorvastatin metabolism.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for an HTS assay designed to identify inhibitors of UGT1A3-mediated Atorvastatin lactonization.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-Factor | 0.78 | A measure of assay quality and suitability for HTS. A value > 0.5 is considered excellent. |
| Signal-to-Background (S/B) | 12.5 | The ratio of the signal from the uninhibited control to the background signal. |
| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the assay signal. |
Table 2: IC50 Values of Known Inhibitors
| Compound | IC50 (µM) | Target Enzyme |
| Atorvastatin Lactone | 0.007 | HMG-CoA Reductase (Rat Liver) |
| Atorvastatin Lactone | 16.8 | CYP2C9.1 |
| Atorvastatin Lactone | 5.62 | CYP2C9.3 |
| Atorvastatin Lactone | 3.1-5.2 | P-glycoprotein (P-gp) |
Detailed Experimental Protocol
Objective: To identify inhibitors of UGT1A3-mediated Atorvastatin lactonization in a 384-well format using an LC-MS/MS-based detection method with this compound as an internal standard.
Materials and Reagents:
-
Atorvastatin (Substrate)
-
This compound (Internal Standard)
-
Recombinant Human UGT1A3 Supersomes
-
Alamethicin
-
Tris-HCl Buffer
-
Magnesium Chloride (MgCl2)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Acetonitrile
-
Formic Acid
-
384-well assay plates
-
LC-MS/MS system
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each test compound solution into the appropriate wells of a 384-well assay plate.
-
Include positive control (known inhibitor) and negative control (DMSO) wells.
-
-
Enzyme Preparation:
-
Prepare a master mix of UGT1A3 Supersomes in Tris-HCl buffer containing MgCl2 and alamethicin.
-
Dispense 10 µL of the enzyme mix into each well of the assay plate.
-
Incubate for 15 minutes at 37°C to activate the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution of Atorvastatin and UDPGA in Tris-HCl buffer.
-
Add 10 µL of the substrate/cofactor solution to each well to initiate the reaction. The final concentration of Atorvastatin should be at its Km value for UGT1A3.
-
-
Reaction Incubation:
-
Incubate the reaction plate at 37°C for 30 minutes.
-
-
Reaction Quenching and Internal Standard Addition:
-
Prepare a quenching solution of cold acetonitrile containing this compound at a fixed concentration (e.g., 50 nM).
-
Add 40 µL of the quenching solution to each well to stop the reaction and add the internal standard.
-
-
Sample Preparation:
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 384-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-throughput LC-MS/MS system.
-
Monitor the specific mass transitions for Atorvastatin Lactone and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of Atorvastatin Lactone to this compound for each well.
-
Determine the percent inhibition for each test compound relative to the positive and negative controls.
-
Plot the percent inhibition versus compound concentration to determine the IC50 values for active compounds.
-
Atorvastatin Metabolism and Bioactivation
Atorvastatin undergoes complex metabolism, leading to the formation of active and inactive metabolites. The lactonization of Atorvastatin is a key step in its metabolic pathway.
References
Application Notes and Protocols for the Analysis of Atorvastatin-d5 Lactone in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a widely prescribed medication for lowering cholesterol, and its metabolites are frequently detected in various environmental compartments, particularly in wastewater and surface waters.[1][2][3][4][5] The presence of these pharmacologically active compounds in the environment raises concerns about their potential ecological impact. Accurate and sensitive analytical methods are crucial for monitoring their occurrence, fate, and transport in the environment.
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes stable isotope-labeled internal standards to achieve high accuracy and precision in quantitative analysis. Atorvastatin-d5 Lactone, a deuterated analog of atorvastatin lactone, serves as an ideal internal standard for the quantification of atorvastatin and its lactone form in complex environmental matrices. Its use helps to compensate for variations in sample preparation and potential matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
These application notes provide a detailed protocol for the extraction and quantification of atorvastatin and atorvastatin lactone in environmental water samples using this compound as an internal standard.
Analytical Method Performance
The following tables summarize the quantitative data for the analysis of atorvastatin in environmental water samples using LC-MS/MS with isotope dilution.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Atorvastatin | Groundwater & Wastewater | LLE, LC-MS/MS | 0.76 ng/L | 2.53 ng/L | |
| Atorvastatin | Surface Water | SPE, LC-MS/MS | - | 1 ng/L | |
| Atorvastatin | Untreated Sewage | SPE, LC-MS/MS | - | 4-117 ng/L (concentration range) | |
| Atorvastatin | Treated Sewage | SPE, LC-MS/MS | - | 1-59 ng/L (concentration range) | |
| Atorvastatin | Hospital Effluent | SPE, HPLC-DAD | 0.45 µg/L | - |
Table 2: Analyte Recoveries in Spiked Environmental Water Samples
| Matrix | Analyte | Spiking Level | Recovery (%) | Reference |
| Wastewater Influent | Various Pharmaceuticals | Not Specified | 88 - 106 | |
| Wastewater Effluent | Various Pharmaceuticals | Not Specified | 85 - 108 | |
| Surface Water | Various Pharmaceuticals | Not Specified | 96 - 113 | |
| Hospital Effluent | Atorvastatin | Not Specified | 81.5 - 90.0 |
Experimental Protocols
This section details the methodology for the analysis of atorvastatin and atorvastatin lactone in environmental water samples using this compound as an internal standard.
Sample Collection and Preservation
-
Collection: Collect water samples in amber glass bottles to prevent photodegradation of the analytes.
-
Preservation: To slow down microbial degradation, samples can be stored at 4°C and analyzed as soon as possible. If longer storage is necessary, acidification of the sample to pH 3 with formic acid can be considered, though potential hydrolysis of lactones should be evaluated.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a widely used technique for the pre-concentration and clean-up of pharmaceuticals from environmental water samples.
-
Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended solids.
-
Spiking: Add a known amount of this compound internal standard solution to the filtered water sample.
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange (e.g., Oasis MCX) or a polymeric reversed-phase (e.g., Oasis HLB) SPE cartridge.
-
Condition the cartridge sequentially with methanol followed by acidified water (pH 3).
-
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Washing: Wash the cartridge with acidified water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or under vacuum.
-
Elution: Elute the retained analytes from the cartridge using a suitable solvent. For mixed-mode cation exchange cartridges, a mixture of methanol and ammonium hydroxide is effective. For polymeric reversed-phase cartridges, methanol can be used.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for the separation of atorvastatin and its lactone.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is commonly used.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for the ionization of atorvastatin and its analogs.
-
Detection: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for atorvastatin, atorvastatin lactone, and this compound should be monitored. The exact m/z values will depend on the specific instrument and experimental conditions.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.
Logical Relationship of Isotope Dilution
The diagram below outlines the principle of using this compound as an internal standard in isotope dilution mass spectrometry.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emrespublisher.com [emrespublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
minimizing ion suppression with Atorvastatin-d5 Lactone in LC-MS
Technical Support Center: Atorvastatin-d5 Lactone Analysis
Welcome to the technical support center for the LC-MS analysis of this compound. This resource provides troubleshooting guides and answers to frequently asked questions to help you minimize ion suppression and ensure accurate, reproducible results in your bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., plasma, serum) interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2][3][4] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and decreased reproducibility.[1] In complex biological matrices, common sources of suppression include phospholipids, salts, and endogenous metabolites that can compete with your analyte for ionization.
Q2: My signal for this compound is low and inconsistent. Is this due to ion suppression?
A2: Low and variable signal intensity, especially when analyzing biological samples, is a classic symptom of significant ion suppression. While this compound is used as an internal standard to compensate for these effects on the non-labeled drug, severe suppression can still compromise the assay by pushing the signal close to the lower limit of quantification (LLOQ), leading to poor precision.
Q3: How can I confirm that ion suppression is affecting my analysis?
A3: A post-column infusion experiment is the most effective way to visualize and diagnose ion suppression. This technique involves infusing a constant flow of this compound solution into the mobile phase stream after the analytical column but before the MS ion source. When a blank, extracted matrix sample is injected, any dip in the stable baseline signal indicates a region of ion suppression.
Q4: What are the primary sources of ion suppression when analyzing plasma samples?
A4: The most common sources of ion suppression in plasma are:
-
Phospholipids: These are abundant in cell membranes and are notoriously problematic, often co-extracting with analytes and causing significant signal suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers can crystallize in the ion source, hindering droplet formation and evaporation.
-
Endogenous Metabolites: Small molecules naturally present in the plasma can co-elute and compete for ionization.
-
Proteins: Although largely removed during initial sample processing, residual proteins can still contaminate the ion source and cause suppression.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Caption: General troubleshooting workflow for ion suppression.
Step 1: Evaluate Your Sample Preparation Method
Inadequate sample cleanup is the most common cause of ion suppression. The choice of sample preparation technique significantly impacts the cleanliness of the final extract.
Caption: Comparison of common sample preparation techniques.
Recommendation: If you are using Protein Precipitation (PPT) and experiencing suppression, consider switching to Liquid-Liquid Extraction (LLE) or, for the cleanest extracts, Solid-Phase Extraction (SPE). SPE is particularly effective at removing the phospholipids that are a major cause of ion suppression.
Step 2: Optimize Chromatographic Conditions
If sample preparation improvements are insufficient, further optimization of your LC method can help separate this compound from interfering matrix components.
-
Modify Gradient Elution: Adjust the gradient profile to increase the chromatographic resolution between your analyte and the regions where suppression occurs (identified via post-column infusion).
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., a biphenyl or phenyl-hexyl column) that may offer different selectivity for matrix components.
-
Use a Divert Valve: Program a divert valve to send the highly polar, early-eluting fraction (which often contains salts) and the late-eluting, non-polar fraction (containing lipids) to waste, allowing only the portion of the chromatogram containing your analyte to enter the mass spectrometer.
Step 3: Check Mass Spectrometer and Ion Source Parameters
Ensure your ion source is not a contributing factor.
-
Source Cleaning: A dirty or contaminated ion source can exacerbate ion suppression. Perform routine cleaning according to the manufacturer's guidelines.
-
Optimize Source Parameters: Re-optimize ion source parameters such as gas flows, temperatures, and spray voltage. Harsher conditions (e.g., very high temperatures) are not always better and can sometimes degrade the signal.
Data Summary Tables
The following tables summarize typical results from different sample preparation methods used in atorvastatin analysis.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Primary Components Removed | Relative Cleanliness | Common Issues |
|---|---|---|---|
| Protein Precipitation (PPT) | Proteins | Low | Significant ion suppression from phospholipids and salts. |
| Liquid-Liquid Extraction (LLE) | Salts, some polar interferences | Medium | Analyte recovery can be variable; solvent choice is critical. |
| Solid-Phase Extraction (SPE) | Proteins, Salts, Phospholipids | High | Requires more method development time and cost. |
Table 2: Example Matrix Effect & Recovery Data Note: These are representative values. Actual results will vary based on the specific protocol, matrix, and instrumentation.
| Sample Prep Method | Analyte | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Protein Precipitation | Atorvastatin | ~110-116% | ~35-47% (Ion Suppression) |
| Liquid-Liquid Extraction | Atorvastatin | ~85% | Minimal / Compensated |
| Solid-Phase Extraction | W-18 (example) | >85% | <15% (Suppression/Enhancement) |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This protocol helps identify retention time windows where ion suppression occurs.
Caption: Experimental workflow for post-column infusion.
-
Prepare a standard solution of this compound (e.g., 100 ng/mL) in your mobile phase.
-
Set up the LC-MS/MS system for your analysis.
-
Using a syringe pump and a low-dead-volume T-connector, continuously infuse the standard solution into the mobile phase stream between the analytical column and the mass spectrometer ion source.
-
Once the baseline signal for this compound stabilizes, inject a blank, extracted sample matrix (e.g., a plasma extract prepared by your current method).
-
Observe the baseline signal. Any significant dip in the signal indicates a chromatographic region where matrix components are eluting and causing ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol for cleaning plasma samples to minimize matrix effects. It should be optimized for your specific application and SPE cartridge type.
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard solution (this compound). Vortex to mix. Dilute the sample with an acidic solution (e.g., 2% formic acid in water) to facilitate binding to the sorbent.
-
Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge to remove interfering components. A typical wash sequence might be:
-
1 mL of an acidic aqueous solution (e.g., 5% methanol in water with 0.1% formic acid) to remove salts and polar interferences.
-
1 mL of a less polar solvent like hexane to remove lipids (if using a compatible sorbent).
-
-
Elution: Elute this compound with 1 mL of an appropriate solvent, such as a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
References
addressing matrix effects in atorvastatin analysis with a deuterated IS
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing deuterated internal standards (d-IS) to address matrix effects in the LC-MS/MS analysis of atorvastatin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the bioanalysis of atorvastatin?
The main challenge in quantifying atorvastatin in biological matrices like plasma is the "matrix effect."[1] This phenomenon is the alteration of ionization efficiency for atorvastatin due to co-eluting, undetected components from the sample matrix.[2] It can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy and precision of results.[1][2] In plasma, lipids such as triglycerides and cholesterol are major contributors to matrix effects.[3]
Q2: How does a deuterated internal standard (d-IS) like Atorvastatin-d5 correct for matrix effects?
A deuterated internal standard is a version of the analyte where several hydrogen atoms are replaced by deuterium (e.g., Atorvastatin-d5). The principle is that the d-IS is chemically and physically almost identical to atorvastatin. Therefore, it co-elutes during chromatography and is affected by matrix interferences in the same way as the actual analyte. By adding a known amount of the d-IS to every sample and standard, quantification is based on the ratio of the analyte's peak area to the d-IS's peak area. This ratiometric measurement normalizes variations caused by matrix effects, as well as inconsistencies during sample preparation, leading to more accurate and robust results.
Q3: What are the typical MRM transitions for atorvastatin and its deuterated internal standard, Atorvastatin-d5?
For positive mode electrospray ionization (ESI+), a common precursor ion ([M+H]⁺) for atorvastatin is m/z 559.2. A widely used product ion for quantification is m/z 440.0 or 440.3. For Atorvastatin-d5, the precursor ion is m/z 564.1, reflecting the five deuterium atoms, which also fragments to a product ion around m/z 440.
Troubleshooting Guide
This section addresses specific issues that may arise during your analysis, even when using a deuterated internal standard.
Problem 1: I'm using Atorvastatin-d5, but my results are still inconsistent and show high variability between samples.
This common issue suggests the d-IS is not fully compensating for the matrix effect. The cause is often "differential matrix effects," where the analyte and the d-IS are affected differently by matrix components.
Root Cause 1: Poor Chromatographic Co-elution Even a slight separation in retention time between atorvastatin and Atorvastatin-d5 can expose them to different matrix components as they enter the mass spectrometer, leading to varied ion suppression or enhancement. This is known as the chromatographic isotope effect.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of atorvastatin and Atorvastatin-d5 from a single injection. The peak apexes should align perfectly.
-
Optimize Chromatography:
-
Modify Gradient: Use a shallower gradient around the elution time of your analyte to improve peak shape and co-elution.
-
Change Mobile Phase: Experiment with different mobile phase compositions (e.g., switching from methanol to acetonitrile or altering the pH with formic acid or ammonium formate) to minimize the isotope effect.
-
Adjust Temperature: Modifying the column temperature can alter selectivity and may improve co-elution.
-
Root Cause 2: Isotopic or Chemical Impurity of the Internal Standard The Atorvastatin-d5 standard may contain unlabeled atorvastatin, which will artificially inflate the analyte signal and cause a positive bias, especially at low concentrations. Chemical impurities can introduce interfering peaks.
Troubleshooting Steps:
-
Analyze the IS Solution: Inject a high-concentration solution of your Atorvastatin-d5 standard alone. Monitor both the MRM transition for the d-IS and the transition for unlabeled atorvastatin. The presence of a signal in the analyte channel indicates isotopic impurity.
-
Consult Certificate of Analysis (CoA): Check the CoA for your standard to confirm its chemical and isotopic purity. A chemical purity of >99% and isotopic enrichment of ≥98% are generally recommended.
Problem 2: I am observing significant ion suppression across my analytical run.
While the d-IS is designed to correct for this, severe ion suppression can reduce the signal-to-noise ratio, particularly for low-concentration samples near the Lower Limit of Quantification (LLOQ).
Troubleshooting Steps:
-
Improve Sample Preparation: The goal is to remove as many matrix components as possible before analysis.
-
Switch Extraction Method: If you are using protein precipitation (PPT), which is a simpler but "dirtier" method, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE, in particular, can effectively reduce ion-suppressing phospholipids.
-
Optimize SPE Protocol: Ensure the SPE cartridge type (e.g., reversed-phase C18) is appropriate and that the wash steps are sufficient to remove interferences without causing loss of the analyte.
-
-
Perform a Post-Column Infusion Experiment: This experiment helps identify regions of significant ion suppression in your chromatogram. By infusing a constant flow of atorvastatin and its d-IS post-column while injecting a blank matrix extract, you can see where dips in the signal occur. If your analyte elutes in a region of high suppression, adjust your chromatography to move it to a "cleaner" part of the chromatogram.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol uses the post-extraction spike method to quantify the matrix effect and assess the effectiveness of the deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike atorvastatin and Atorvastatin-d5 into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank plasma through the entire extraction procedure. Spike atorvastatin and Atorvastatin-d5 into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike atorvastatin and Atorvastatin-d5 into blank plasma before starting the extraction procedure.
-
-
Analyze Samples: Inject all three sets and record the peak areas for both the analyte and the d-IS.
-
Calculate Key Parameters: Use the formulas in Table 1 to determine Recovery, Matrix Factor, and Process Efficiency.
Data Interpretation:
-
A Matrix Factor (MF) of 100% indicates no matrix effect. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
-
The IS-Normalized MF should be close to 100%. A significant deviation suggests the d-IS is not effectively compensating for the matrix effect.
Protocol 2: Example LC-MS/MS Method for Atorvastatin Analysis
This is a representative method compiled from common practices. Optimization is required for specific instrumentation and matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma, add 50 µL of the Atorvastatin-d5 internal standard working solution.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.
-
Elute atorvastatin and the d-IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 30% B
-
3.1-4.0 min: 30% B (Re-equilibration)
-
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source
-
Ionization Mode: Positive (ESI+)
-
MRM Transitions: See Table 3
Data Presentation
Table 1: Formulas for Matrix Effect Assessment
| Parameter | Formula | Ideal Value | Purpose |
| Recovery (RE) | (Peak Area of Set C / Peak Area of Set B) * 100 | >85% | Measures the efficiency of the extraction process. |
| Matrix Factor (MF) | (Peak Area of Set B / Peak Area of Set A) * 100 | 100% | Quantifies the degree of ion suppression or enhancement. |
| IS-Normalized MF | (MF of Analyte / MF of d-IS) * 100 | 85-115% | Assesses how well the d-IS corrects for the matrix effect. |
| Process Efficiency (PE) | (Peak Area of Set C / Peak Area of Set A) * 100 | >85% | Overall efficiency combining extraction and matrix effects. |
Table 2: Example Quantitative Data for IS-Normalized Matrix Factor
This table presents hypothetical but realistic data showing how a deuterated IS can effectively compensate for matrix effects.
| Sample Lot | Analyte MF (%) | d-IS MF (%) | IS-Normalized MF (%) | Interpretation |
| Plasma Lot 1 | 65 | 68 | 95.6 | Significant suppression, but d-IS compensates well. |
| Plasma Lot 2 | 72 | 70 | 102.9 | Significant suppression, but d-IS compensates well. |
| Plasma Lot 3 | 115 | 112 | 102.7 | Moderate enhancement, compensated by d-IS. |
| Plasma Lot 4 | 58 | 75 | 77.3 | Poor Compensation. Differential matrix effects observed. |
Table 3: Example MRM Transitions for Atorvastatin Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Atorvastatin | 559.2 | 440.3 | ESI+ | |
| Atorvastatin-d5 | 564.2 | 440.3 | ESI+ | |
| Alternate Atorvastatin | 557.0 | 453.0 | ESI- |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
stability of Atorvastatin-d5 Lactone in biological matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Atorvastatin-d5 Lactone in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least four years.[1]
Q2: How stable is this compound in biological matrices like plasma or serum at room temperature?
A2: Atorvastatin Lactone, and by extension the deuterated form, is unstable in human serum at room temperature. It rapidly hydrolyzes to its corresponding acid form, Atorvastatin-d5. This conversion is nearly complete within 24 hours at room temperature.[1][2]
Q3: How can I prevent the degradation of this compound in my biological samples?
A3: To minimize the hydrolysis of this compound to its acid form in serum or plasma, it is crucial to keep the samples at a low temperature. Stability can be improved by maintaining the working temperature at 4°C.[2] Lowering the pH of the serum to 6.0 has also been shown to stabilize the lactone compound.[2]
Q4: Is this compound susceptible to degradation during sample processing?
A4: The degree of hydrolysis of the lactone or the lactonization of the acid form during the assay procedure can be minimal (<5%) if the samples are handled under appropriate conditions, such as maintaining a low temperature (4°C) and acidifying the sample before extraction.
Q5: What are the expected degradation products of Atorvastatin Lactone under acidic conditions?
A5: Under acidic conditions, Atorvastatin undergoes lactonization to form Atorvastatin Lactone. Under more drastic acidic conditions, further degradation can occur, leading to the formation of other products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal for this compound in processed samples. | Hydrolysis of the lactone to the acid form due to improper sample handling (e.g., prolonged exposure to room temperature). | 1. Ensure biological samples are immediately cooled after collection and kept at 4°C during processing. 2. Consider acidifying the sample to a pH of 6.0 to enhance stability. 3. Minimize the time between sample collection, processing, and analysis. |
| High signal for Atorvastatin-d5 (acid form) when only this compound was spiked. | Conversion of the lactone to the acid form in the biological matrix. | This is an expected phenomenon in matrices like human serum at room temperature. To accurately quantify the lactone, implement the stabilization techniques mentioned above (low temperature, acidification) and analyze samples promptly. |
| Inconsistent results for this compound across a batch of samples. | Variable sample handling times or temperature fluctuations during the experimental workflow. | Standardize the entire sample handling and processing protocol. Ensure all samples are treated identically, minimizing variations in time and temperature exposure. |
| Poor recovery of this compound during sample extraction. | Suboptimal extraction solvent or pH conditions. | A common and effective method is protein precipitation followed by liquid-liquid extraction. Acidifying the sample with a sodium acetate buffer (pH 5.0) before extracting with methyl tert-butyl ether has been shown to be effective. |
Stability Data Summary
Table 1: Stability of Atorvastatin Lactone in Human Serum
| Condition | Observation | Recommendation | Reference |
| Room Temperature | Rapid hydrolysis to the acid form; nearly complete in 24 hours. | Process samples immediately at 4°C. | |
| 4°C | Increased stability compared to room temperature. | Maintain samples at 4°C during handling and processing. | |
| pH 6.0 | Increased stability of the lactone form. | Consider acidifying the serum sample. |
Experimental Protocols
Protocol 1: Sample Handling and Stabilization
This protocol describes the recommended procedure for handling biological samples to ensure the stability of this compound.
-
Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA).
-
Plasma/Serum Separation: Centrifuge the blood samples at a refrigerated temperature (e.g., 4°C) to separate plasma or serum.
-
Immediate Cooling: Place the separated plasma or serum on ice or in a 4°C refrigerator immediately.
-
Acidification (Optional but Recommended): For enhanced stability, adjust the pH of the plasma or serum to 6.0 using a suitable buffer.
-
Storage: If not analyzed immediately, store the samples frozen at -80°C.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol outlines a liquid-liquid extraction method for the analysis of this compound from human serum.
-
Sample Thawing: Thaw frozen serum samples on ice or at 4°C.
-
Internal Standard Spiking: To 0.5 mL of serum, add the internal standard solution.
-
Acidification: Add sodium acetate buffer (pH 5.0) to the sample.
-
Extraction: Add methyl tert-butyl ether, vortex for a specified time (e.g., 5 minutes), and then centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
Technical Support Center: Atorvastatin and Atorvastatin-d5 Lactone Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Atorvastatin and its deuterated analog, Atorvastatin-d5. This resource provides guidance on preventing the interconversion between the active hydroxy acid form (Atorvastatin) and its inactive lactone form.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of interconversion between Atorvastatin and Atorvastatin Lactone?
A1: The interconversion is a pH-dependent chemical equilibrium between the carboxylic acid group of Atorvastatin and its ester, the lactone. In acidic conditions, an intramolecular esterification reaction is favored, leading to the formation of the lactone ring. Conversely, under neutral to basic conditions, the lactone ring is susceptible to hydrolysis, which opens the ring and regenerates the active hydroxy acid form of Atorvastatin.[1][2][3]
Q2: Why is it crucial to prevent this interconversion during experimental procedures?
A2: Maintaining the distinct forms of Atorvastatin and its lactone is critical for accurate experimental results. The hydroxy acid form is the pharmacologically active inhibitor of HMG-CoA reductase, while the lactone is inactive.[2][4] Interconversion can lead to inaccurate quantification of either species, misinterpretation of metabolic studies, and unreliable data in formulation and stability assessments.
Q3: What is the difference between Atorvastatin Lactone and Atorvastatin-d5 Lactone?
A3: this compound is a deuterated version of Atorvastatin Lactone. It is chemically identical to the regular lactone but has five deuterium atoms incorporated into its structure. This isotopic labeling makes it a useful internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) as it can be distinguished from the non-labeled form by its higher mass.
Q4: How does temperature affect the stability of Atorvastatin and its lactone?
A4: Elevated temperatures can accelerate the rate of both lactonization and hydrolysis. For optimal stability and to minimize interconversion, it is recommended to handle and store samples at reduced temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high levels of Atorvastatin Lactone in a sample of Atorvastatin. | Sample pH is too acidic. | Adjust the sample pH to a range of 6.0 to 7.4. Use a suitable buffer system to maintain the desired pH. |
| High storage or processing temperature. | Store samples at 4°C or lower. Perform all experimental steps on ice when possible. | |
| Inappropriate solvent. | Use solvents such as methanol, ethyl acetate, or acetonitrile-water mixtures where statins have shown stability. Avoid strongly acidic or basic aqueous solutions for prolonged periods. | |
| Inconsistent quantification of Atorvastatin and Atorvastatin Lactone. | Interconversion is occurring during sample preparation or analysis. | Acidify samples with a pH 5.0 sodium acetate buffer immediately before extraction to stabilize both forms. Minimize the time between sample collection and analysis. |
| Inefficient extraction of one form over the other. | Use a validated extraction method, such as methyl tert-butyl ether extraction after acidification, which has been shown to be effective for both forms. | |
| Atorvastatin Lactone is rapidly converting to Atorvastatin in a serum or plasma sample. | The physiological pH (around 7.4) of the biological matrix is promoting hydrolysis. | Stabilize the sample by lowering the temperature to 4°C or by adjusting the pH to around 6.0. |
Experimental Protocols
Protocol 1: Sample Stabilization for Quantification of Atorvastatin and Atorvastatin Lactone
This protocol is designed to minimize interconversion during sample handling and preparation for analysis by LC-MS/MS.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
Centrifuge
-
Sodium acetate buffer (pH 5.0)
-
Methyl tert-butyl ether
-
Internal standards (e.g., Atorvastatin-d5 and this compound)
-
Ice bath
Procedure:
-
Collect blood samples and immediately place them on an ice bath.
-
Separate plasma or serum by centrifugation at 4°C as soon as possible.
-
To 0.5 mL of the plasma or serum sample, add the internal standards.
-
Immediately acidify the sample by adding a pre-determined volume of sodium acetate buffer (pH 5.0).
-
Extract the analytes by adding methyl tert-butyl ether, vortexing, and then centrifuging to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: General Storage and Handling Recommendations
To maintain the integrity of Atorvastatin and Atorvastatin Lactone standards and samples:
-
Storage Temperature: Store stock solutions and samples at -20°C or -80°C for long-term stability. For short-term storage (up to 24 hours), 4°C is recommended.
-
pH Control: When working with aqueous solutions, maintain a pH between 6.0 and 7.4 to minimize interconversion. If a different pH is required for an experiment, be aware of the potential for interconversion and consider conducting time-course studies to quantify its extent.
-
Solvent Selection: For preparing stock solutions, use solvents like methanol, acetonitrile, or ethyl acetate.
Visualizations
Caption: pH-dependent interconversion of Atorvastatin.
Caption: Workflow for preventing interconversion.
References
- 1. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Technical Support Center: Atorvastatin-d5 Lactone LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing LC-MS/MS parameters for Atorvastatin-d5 Lactone.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound?
A1: The precursor ion ([M+H]⁺) for this compound is approximately m/z 546.3. A common product ion for quantification is m/z 453.0. However, it is crucial to optimize these transitions on your specific mass spectrometer.
Q2: Which ionization mode is best for this compound analysis?
A2: Positive electrospray ionization (ESI+) is typically used for the analysis of atorvastatin and its metabolites, including the lactone form.[1][2][3]
Q3: What type of internal standard should be used?
A3: this compound itself is often used as a deuterated internal standard for the quantification of Atorvastatin Lactone.[4] If you are quantifying this compound as the analyte, a different, structurally similar compound with a distinct mass would be required.
Q4: How can I prevent the interconversion between the lactone and acid forms of atorvastatin during sample preparation and analysis?
A4: The interconversion between the lactone and its corresponding carboxylic acid form is a known issue. To minimize this:
-
Maintain samples at a low temperature (e.g., 4°C) during processing and in the autosampler.[5]
-
Acidify the sample matrix. Lowering the pH to around 4-6 can help stabilize the lactone form.
-
Use a protein precipitation solvent containing a small percentage of acid (e.g., 0.1% acetic acid in acetonitrile).
Troubleshooting Guide
Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Consider a different column chemistry. Phenyl-hexyl or C18 columns are commonly used. Ensure the mobile phase pH is appropriate for the analyte's pKa. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. A common mobile phase consists of a mixture of acetonitrile and water with an acidic modifier like formic acid or acetic acid. |
| Column Overloading | Reduce the injection volume or the concentration of the sample. |
Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor and product ion selection, collision energy, and other source parameters. |
| Ion Suppression | Matrix effects from the sample can suppress the analyte signal. Improve sample cleanup by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation. Also, ensure adequate chromatographic separation from endogenous interferences. |
| Inefficient Ionization | Adjust the mobile phase modifier. The concentration of formic or acetic acid can impact ionization efficiency. |
Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Analyte Instability | As mentioned in the FAQs, the interconversion between the lactone and acid forms can lead to variability. Strictly control temperature and pH throughout the sample preparation and analysis workflow. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol, especially for manual methods like LLE or SPE. Automation can improve reproducibility. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure, potentially using a stronger solvent. |
Experimental Protocols & Data
Sample Preparation: Protein Precipitation
A simple and rapid method for sample cleanup is protein precipitation.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing 0.1% acetic acid and the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following tables summarize typical starting parameters for method development. These should be optimized for your specific instrumentation and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Example Value |
| Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 90% B over 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Example Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 546.3 |
| Product Ion (Q3) | m/z 453.0 |
| Collision Energy | 15-25 eV (Requires optimization) |
| Dwell Time | 100 ms |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
Visualized Workflows
Below are diagrams illustrating key experimental and logical workflows.
Caption: Protein Precipitation Workflow.
Caption: Low Signal Intensity Troubleshooting.
References
- 1. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Atorvastatin-d5 Lactone Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Atorvastatin-d5 Lactone.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound?
Poor peak shape for this compound can arise from a variety of factors related to the analyte's physicochemical properties, the chromatographic system, and the analytical method parameters. Common causes include:
-
Secondary Interactions: The lactone structure may interact with active sites on the stationary phase, such as residual silanols, leading to peak tailing.[1]
-
Column Overload: Injecting too much sample can saturate the column, causing peak fronting or tailing.[1][2]
-
Inappropriate Mobile Phase pH: The stability and ionization state of this compound can be influenced by the mobile phase pH, affecting peak shape. Atorvastatin undergoes a pH-dependent interconversion between its hydroxy acid and lactone forms.[3][4]
-
Sample Solvent Effects: A mismatch between the sample solvent and the mobile phase can lead to peak distortion, particularly fronting.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites and lead to poor peak shape.
-
System Dead Volume: Excessive dead volume in the HPLC system can cause peak broadening.
Q2: I am observing significant peak tailing for this compound. How can I resolve this?
Peak tailing is a common issue and can often be addressed by systematically evaluating and optimizing several parameters:
-
Mobile Phase pH: Atorvastatin has a pKa of approximately 4.46 (carboxylic acid). Operating the mobile phase at a pH at least 1.5-2 units away from the pKa of the corresponding acid form can help ensure consistent ionization and minimize secondary interactions. For basic compounds, a lower pH can protonate silanol groups and reduce tailing.
-
Column Chemistry: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize interactions with residual silanols. A phenyl-type column has also been shown to provide good separation for atorvastatin and its metabolites.
-
Mobile Phase Additives: The use of additives like trifluoroacetic acid (TFA) can improve peak shape for basic compounds.
-
Sample Concentration: Dilute the sample to check if column overload is the cause. If peak shape improves with dilution, reduce the sample concentration or injection volume.
-
Temperature: Increasing the column temperature can sometimes improve peak symmetry by enhancing mass transfer kinetics.
Q3: My this compound peak is exhibiting fronting. What are the likely causes and solutions?
Peak fronting is often associated with sample overload or issues with the sample solvent:
-
Sample Overload: This can be either concentration or volume overload. Reduce the injection volume or the concentration of the sample.
-
Sample Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Collapse: Though less common, operating the column under harsh conditions (e.g., extreme pH or temperature) can lead to column bed collapse and result in peak fronting.
Q4: Could the deuteration of the internal standard be contributing to peak shape issues or a shift in retention time?
Yes, it is possible to observe a slight difference in retention time between a deuterated standard and its non-deuterated analog. This is known as the chromatographic isotope effect, where deuterated compounds may elute slightly earlier in reversed-phase chromatography. While this typically does not cause poor peak shape, it is a factor to be aware of for accurate integration.
Deuterium loss, or H/D exchange, can occur if the deuterium atoms are in labile positions, which can be influenced by mobile phase pH and temperature. However, the deuterium atoms in Atorvastatin-d5 are typically on the phenyl ring, which is generally stable under typical chromatographic conditions.
Troubleshooting Guide
Systematic Troubleshooting of Poor Peak Shape
This guide provides a structured approach to diagnosing and resolving poor peak shape for this compound.
Caption: A troubleshooting workflow for poor peak shape of this compound.
Quantitative Data Summary
The following table summarizes the potential impact of key chromatographic parameters on the peak shape of this compound. The effects are generally applicable based on chromatographic principles.
| Parameter | Potential Impact on Peak Shape | Recommended Action to Improve Symmetry |
| Injection Volume | Increasing volume can lead to peak fronting or broadening due to volume overload. | Decrease injection volume or use a sample solvent weaker than the mobile phase. |
| Sample Concentration | High concentrations can cause peak tailing or fronting due to mass overload. | Dilute the sample. |
| Mobile Phase pH | Can significantly affect peak shape due to the ionization of the analyte and silanol groups. Operating near the pKa can cause peak broadening. | Adjust pH to be at least 1.5-2 units away from the pKa of the corresponding acid form. For basic compounds, lower pH is often better. |
| Flow Rate | Lowering the flow rate can sometimes improve peak shape by allowing for better mass transfer, but excessively low rates can lead to band broadening due to diffusion. | Optimize the flow rate; often, a moderate flow rate provides the best balance of resolution and peak shape. |
| Column Temperature | Increasing temperature generally decreases viscosity and can improve mass transfer, leading to sharper peaks. | Increase column temperature in small increments (e.g., 5 °C). |
| Mobile Phase Organic Content | A mismatch between the sample solvent's organic content and the mobile phase can cause peak distortion. | Dissolve the sample in a solvent with a similar or lower organic content than the initial mobile phase. |
Experimental Protocols
Recommended LC-MS/MS Method for this compound
This protocol is a general guideline based on published methods for atorvastatin and its metabolites. Optimization may be required for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
2. Chromatographic Conditions
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a Phenyl column (e.g., Zorbax-SB Phenyl 2.1 x 100 mm, 3.5 µm) can be effective.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transition for this compound: m/z 546.3 → 453.2 (This is a predicted transition based on the d5 label and fragmentation of the non-labeled lactone; it should be optimized on your instrument). For non-labeled Atorvastatin Lactone, a common transition is m/z 541.3 → 448.0.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the analysis of this compound.
References
Technical Support Center: Atorvastatin-d5 Lactone Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atorvastatin-d5 Lactone. The information provided addresses common stability issues related to pH that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of this compound in solution?
A1: The pH of the solution is the most critical factor governing the stability of this compound. It exists in a pH-dependent equilibrium with its corresponding hydroxy acid form, Atorvastatin-d5.[1][2]
Q2: At what pH is this compound most stable?
A2: The lactone form of statins, including atorvastatin, is most stable in acidic conditions, specifically around pH 4.5.[2][3]
Q3: What happens to this compound in neutral to alkaline solutions?
A3: In neutral (pH 7) and alkaline (pH > 7) environments, the lactone ring undergoes rapid hydrolysis, converting it to the more stable hydroxy acid form (Atorvastatin-d5).[3] Under alkaline conditions, the conversion of the lactone to the acid form can be considered irreversible.
Q4: How does this compound behave in strongly acidic solutions?
A4: While the equilibrium shifts towards the lactone form in acidic solutions, strong acidic conditions (e.g., pH 1-2) can lead to the degradation of atorvastatin. This degradation in acidic medium follows first-order kinetics.
Q5: What are the expected degradation products of Atorvastatin under acidic stress?
A5: Under acidic conditions, Atorvastatin has been shown to degrade, forming at least two degradation products. With dilute mineral acids, it converts to the lactone, and under more drastic conditions (e.g., strong acid or heat), it can undergo subsequent dehydration to form an unsaturated lactone.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid disappearance of this compound peak during HPLC analysis. | The pH of the mobile phase or sample diluent is neutral or alkaline (pH ≥ 7), causing rapid hydrolysis to the hydroxy acid form. | - Adjust the pH of the mobile phase and sample diluent to be mildly acidic (e.g., pH 4-5) to maintain the lactone form.- Ensure samples are prepared in an acidic buffer and analyzed promptly. |
| Inconsistent quantification of this compound across different experiments. | Fluctuation in the pH of the stock solutions or experimental media. | - Use buffered solutions to maintain a consistent pH throughout the experiment.- Prepare fresh stock solutions in a suitable acidic solvent and store them appropriately. |
| Appearance of unexpected peaks in the chromatogram when working with acidic conditions. | Degradation of the Atorvastatin molecule under strongly acidic conditions. | - Avoid using harsh acidic conditions (e.g., concentrated acids) unless conducting forced degradation studies.- If acidic conditions are necessary, consider using a milder acid or reducing the exposure time and temperature. |
| Low recovery of this compound from biological matrices. | Interconversion to the hydroxy acid form during sample extraction or processing at physiological pH. | - Acidify the sample immediately after collection to stabilize the lactone form.- Optimize the extraction procedure to minimize the time the sample is at a neutral or alkaline pH. |
Quantitative Data Summary
The stability of Atorvastatin is significantly influenced by pH, with different degradation kinetics observed under acidic and basic conditions.
| Condition | Observed Kinetic Order | Rate Constant (k) | Stability Profile |
| Acidic Medium (0.1 M HCl) | First-Order | 1.88 × 10⁻² s⁻¹ | Lower stability compared to basic medium. |
| Basic Medium (0.1 M NaOH) | Zero-Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | More stable than in acidic medium. |
Note: The above data is for Atorvastatin, but a similar trend is expected for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is designed to intentionally degrade this compound to study its degradation pathway.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol.
-
Acidic Stress:
-
To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture in a water bath at a controlled temperature (e.g., 60°C).
-
-
Sampling: Withdraw aliquots at specific time intervals (e.g., 0, 30, 60, 90, and 120 minutes).
-
Sample Preparation for Analysis:
-
Immediately neutralize the collected sample with an appropriate amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Evaluation of this compound to Hydroxy Acid Conversion
This protocol allows for the monitoring of the pH-dependent conversion of the lactone to the hydroxy acid form.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.5, 7.0, and 9.5).
-
Incubation:
-
Add a known amount of this compound to each buffer to a final desired concentration.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
-
Sampling: Collect samples from each buffered solution at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analysis: Directly inject the samples into an HPLC system to quantify the remaining lactone and the formed hydroxy acid.
Visualizations
Caption: pH-dependent stability of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
potential for isotopic exchange in Atorvastatin-d5 Lactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Atorvastatin-d5 Lactone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a stable isotope-labeled version of Atorvastatin Lactone, commonly used as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[1] The "d5" designation indicates that five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. This labeling provides a distinct mass difference for detection by MS while maintaining nearly identical chemical and physical properties to the unlabeled analog.[2]
Q2: What is the potential for isotopic exchange with this compound?
The deuterium atoms on the phenyl ring of this compound are generally stable under typical analytical conditions. Aryl C-D bonds are strong and not readily exchangeable. However, isotopic exchange can be facilitated under harsh conditions, such as high temperatures in the presence of strong acids, bases, or metal catalysts.[3] It is crucial to be aware of the pH of your sample and mobile phase, as extreme pH values could potentially increase the risk of back-exchange with protic solvents.
Q3: How does the lactone-hydroxy acid equilibrium of atorvastatin affect the stability of the d5 label?
Atorvastatin exists in a pH-dependent equilibrium between its lactone and hydroxy acid forms. The lactone form is more stable in acidic conditions (around pH 4.5), while it hydrolyzes to the open-chain hydroxy acid form in neutral to basic conditions. While the isotopic labels on the phenyl ring are not directly involved in this interconversion, repeated cycling between the two forms under harsh pH conditions could potentially create an environment conducive to isotopic exchange, although this is generally considered a low risk under standard experimental protocols.
Q4: I am observing an unexpected mass shift in my mass spectrometry data for this compound. What could be the cause?
An unexpected mass shift could indicate a few possibilities:
-
Isotopic Exchange: As discussed, while unlikely under normal conditions, some back-exchange of deuterium for hydrogen could lead to a decrease in the mass-to-charge ratio (m/z).
-
In-source Fragmentation: The molecule might be fragmenting in the ion source of the mass spectrometer. This can sometimes be mitigated by optimizing the source conditions (e.g., cone voltage, collision energy).
-
Adduct Formation: The molecule may be forming adducts with ions present in the mobile phase or sample matrix (e.g., sodium, potassium, or ammonium adducts), leading to an increase in the observed m/z.
Q5: My analytical results show poor precision and accuracy when using this compound as an internal standard. What should I investigate?
Poor precision and accuracy can stem from several factors:
-
Differential Matrix Effects: Even though a deuterated internal standard is used, slight differences in elution times between the analyte and the internal standard can lead to differential ion suppression or enhancement, affecting accuracy.[4][5]
-
Inconsistent Internal Standard Concentration: Errors in the preparation of the internal standard spiking solution will directly impact the accuracy of the results.
-
Degradation of Analyte or Internal Standard: Ensure the stability of both the analyte and the internal standard in your sample matrix and throughout the analytical run.
-
Instrumental Issues: Check for issues with the autosampler, pump, or mass spectrometer that could be contributing to variability.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Suspected Isotopic Exchange
Symptoms:
-
A gradual decrease in the signal intensity of the M+5 peak (this compound) and a corresponding increase in the signal of lower mass isotopologues (M+4, M+3, etc.) over time.
-
Inaccurate quantification, particularly a drift in results over a long analytical run.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Evaluate Solvent and pH Stability | Incubate a solution of this compound in your sample diluent and mobile phase at the intended analysis temperature for a period longer than your typical run time. Analyze the solution by LC-MS to check for any changes in the isotopic distribution. |
| 2 | Optimize pH | If possible, adjust the pH of your mobile phase and sample diluent to be as close to neutral as possible, or slightly acidic to favor the more stable lactone form, without compromising chromatographic performance. |
| 3 | Control Temperature | Avoid exposing samples and standards to elevated temperatures for extended periods. Store stock solutions and prepared samples at low temperatures (e.g., 4°C or -20°C). |
| 4 | Review Sample Preparation | Ensure that any sample preparation steps (e.g., extraction, derivatization) do not involve harsh acidic or basic conditions that could promote H/D exchange. |
Issue 2: Poor Chromatographic Peak Shape
Symptoms:
-
Peak fronting, tailing, or splitting for either the analyte or the internal standard.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Check Injection Solvent | Ensure the injection solvent is not significantly stronger than the initial mobile phase, which can cause peak distortion. |
| 2 | Inspect Column and System | A blocked frit, a void in the column, or issues with tubing and fittings can all lead to poor peak shape. Backflushing the column (if recommended by the manufacturer) or replacing it may be necessary. |
| 3 | Optimize Mobile Phase | Adjusting the mobile phase composition, including the organic modifier and any additives, can improve peak shape by minimizing secondary interactions with the stationary phase. |
Issue 3: Drifting Internal Standard Signal
Symptoms:
-
The peak area of this compound consistently increases or decreases over the course of an analytical batch.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Investigate Carryover | A consistently increasing signal may indicate carryover from previous injections. Improve the needle wash protocol in your autosampler method. |
| 2 | Assess Stability in Autosampler | A decreasing signal could indicate degradation of the internal standard in the autosampler over time. Consider using a cooled autosampler or reducing the batch size. |
| 3 | Check for System Contamination | A drifting signal can also be a sign of a dirty ion source or other mass spectrometer components. Perform routine cleaning and maintenance. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability of this compound
Objective: To determine if significant isotopic exchange occurs under specific experimental conditions.
Methodology:
-
Prepare Stability Solutions:
-
Solution A: this compound in the initial mobile phase composition.
-
Solution B: this compound in the sample diluent.
-
Solution C (Control): this compound in a neutral, aprotic solvent (e.g., acetonitrile).
-
-
Incubation:
-
Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the aliquots at the temperature of your analytical method (e.g., room temperature, 4°C).
-
-
LC-MS Analysis:
-
At each time point, inject the solutions onto the LC-MS system.
-
Acquire full scan mass spectra of the molecular ion region for this compound.
-
-
Data Analysis:
-
For each time point and condition, determine the relative abundance of the M+5, M+4, M+3, etc., isotopic peaks.
-
A significant increase in the abundance of lower mass isotopologues over time in Solutions A or B compared to the control (Solution C) would indicate isotopic exchange.
-
| Parameter | Recommended Condition |
| LC Column | C18 or similar reversed-phase column |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a suitable modifier (e.g., 0.1% formic acid for acidic conditions) |
| MS Detection | High-resolution mass spectrometry (e.g., Orbitrap, TOF) is preferred for accurate mass measurement and isotopic pattern analysis. |
Visualizations
Caption: Chemical structure of this compound indicating the d5 substitution on the phenyl ring.
Caption: Experimental workflow for assessing the isotopic stability of this compound.
Caption: Decision-making flowchart for troubleshooting unexpected mass shifts in this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Hydroxy Atorvastatin-d5 Calcium Salt () for sale [vulcanchem.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. myadlm.org [myadlm.org]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - ProQuest [proquest.com]
improving recovery of Atorvastatin-d5 Lactone during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Atorvastatin-d5 Lactone during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a deuterated form of Atorvastatin lactone. It is commonly used as an internal standard for the quantification of Atorvastatin lactone in biological samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The deuterium labeling provides a distinct mass signature, allowing for accurate measurement of the analyte of interest while compensating for variations in sample preparation and instrument response.
Q2: What are the main challenges in recovering this compound?
The primary challenge is the instability of the lactone form, which can readily hydrolyze to its corresponding carboxylic acid form (Atorvastatin-d5).[1][4] This interconversion can occur in vivo, as well as during sample collection, storage, and the extraction process itself, leading to inaccurate quantification of the lactone.
Q3: How can I improve the stability of this compound in my samples?
To enhance stability, it is crucial to control the temperature and pH of the samples. Lowering the storage and processing temperature to 4°C can help to stabilize the lactone. Additionally, acidifying the sample to a pH of around 5.0 to 6.0 can also significantly reduce the rate of hydrolysis.
Q4: What are the recommended extraction techniques for this compound?
Common and effective extraction methods include:
-
Liquid-Liquid Extraction (LLE): This involves acidifying the sample and then extracting the analyte into an organic solvent like methyl tert-butyl ether.
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating the analyte from complex matrices like plasma.
-
Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This method has demonstrated high recovery rates for atorvastatin and can be a rapid and efficient alternative.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the sample extraction of this compound.
Issue 1: Low Recovery of this compound
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis to Acid Form | • Control Temperature: Maintain samples at 4°C during all handling and processing steps.• Acidify Sample: Adjust the sample pH to 5.0-6.0 using a suitable buffer (e.g., sodium acetate) before extraction.• Minimize Processing Time: Process samples as quickly as possible to reduce the time for potential hydrolysis. |
| Suboptimal Extraction Solvent | • Solvent Polarity: Ensure the extraction solvent has the appropriate polarity. Methyl tert-butyl ether is a commonly used and effective solvent.• Solvent Volume: Optimize the volume of the extraction solvent to ensure complete extraction. |
| Incomplete Phase Separation (LLE) | • Centrifugation: Increase the centrifugation speed or duration to achieve a clear separation between the aqueous and organic layers.• Salting-Out: Add a salt (e.g., sodium chloride) to the aqueous phase to enhance the partitioning of the analyte into the organic solvent. |
| Inefficient Elution (SPE) | • Elution Solvent: Verify that the elution solvent is strong enough to desorb the analyte from the SPE sorbent.• Elution Volume: Increase the volume of the elution solvent in small increments to ensure complete elution. |
Issue 2: High Variability in Recovery
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent pH | • Precise Buffering: Use a calibrated pH meter to ensure consistent and accurate pH adjustment of all samples. |
| Matrix Effects | • Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components.• Alternative Extraction: Switch to a different extraction method (e.g., from LLE to SPE) that may be less susceptible to matrix effects.• Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the samples. |
| Inconsistent Evaporation | • Controlled Evaporation: Use a nitrogen evaporator with consistent temperature and gas flow to dry down the extracts.• Avoid Over-Drying: Excessive drying can lead to the loss of volatile analytes. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the quantitation of atorvastatin and its lactone form in human serum.
-
Sample Preparation:
-
Thaw frozen serum samples at 4°C.
-
To 0.5 mL of serum, add the internal standard (this compound).
-
-
Acidification:
-
Add sodium acetate buffer (pH 5.0) to the sample.
-
-
Extraction:
-
Add an appropriate volume of methyl tert-butyl ether.
-
Vortex the mixture for 2-5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Collection and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol for SPE that can be optimized for this compound.
-
Conditioning:
-
Condition the SPE cartridge with methanol followed by water.
-
-
Loading:
-
Load the pre-treated (e.g., acidified and diluted) sample onto the cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
-
Elution:
-
Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate and reconstitute as described in the LLE protocol.
-
Data Presentation
Table 1: Reported Recovery of Atorvastatin using Different Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Reference |
| Salting-Out Assisted Liquid-Liquid Extraction (SALLE) | Human Serum | 99.7 | |
| Liquid-Liquid Extraction | Human Plasma | 80.9 |
Note: The recovery of this compound is expected to be similar to that of Atorvastatin under optimized conditions that prevent hydrolysis.
Visualizations
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low recovery of this compound.
This compound Stability Pathway
Caption: Factors influencing the stability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring long-term stability of Atorvastatin-d5 Lactone stock solutions
This technical support center provides guidance on ensuring the long-term stability of Atorvastatin-d5 Lactone stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in acetonitrile, methanol, and DMSO. For long-term stability, acetonitrile or methanol are recommended. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and exposure to moisture.[1] Short-term storage at 4°C for a few days is acceptable, but repeated warming and cooling should be avoided.
Q3: How long can I expect my this compound stock solution to be stable?
A3: When stored at -20°C, the stock solution is expected to be stable for at least one month, and at -80°C, for up to six months.[1] However, it is best practice to perform periodic stability checks, especially if the solution is used over an extended period.
Q4: What are the primary degradation pathways for this compound in solution?
A4: The primary degradation pathway is the hydrolysis of the lactone ring to form the corresponding hydroxy acid, Atorvastatin-d5. This is a pH-dependent equilibrium.[2] Under acidic conditions, the lactone form is favored, while neutral to basic conditions promote hydrolysis to the acid form.
Q5: Can I use the same stock solution for both calibration curves and as an internal standard?
A5: It is not recommended. To ensure accuracy, the internal standard stock solution should be prepared and stored independently from the calibration curve standards.
Troubleshooting Guide
Issue 1: I see a new peak eluting close to my this compound peak in my LC-MS analysis.
-
Possible Cause: This is likely due to the hydrolysis of the lactone to its open-ring hydroxy acid form (Atorvastatin-d5). This interconversion is pH-dependent.
-
Solution:
-
Ensure your sample diluent and mobile phase are slightly acidic (e.g., containing 0.1% formic acid or acetic acid) to maintain the lactone form.
-
Prepare fresh working solutions from your stock solution for each experiment.
-
Avoid storing working solutions at room temperature for extended periods. Keep them in a cooled autosampler (e.g., 4°C).[3]
-
Issue 2: The concentration of my stock solution seems to be decreasing over time.
-
Possible Cause 1: Solvent evaporation from improper storage.
-
Solution 1: Use high-quality vials with tight-fitting caps. Parafilm can be used for extra sealing during long-term storage.
-
Possible Cause 2: Adsorption of the compound to the storage container.
-
Solution 2: Use low-adsorption polypropylene or silanized glass vials for storage.
-
Possible Cause 3: Degradation due to exposure to light or repeated freeze-thaw cycles.
-
Solution 3:
-
Store stock solutions in amber vials or protect them from light.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Issue 3: I am having trouble achieving a consistent response for my internal standard.
-
Possible Cause: Incomplete dissolution of the solid material when preparing the stock solution.
-
Solution: Ensure the this compound is completely dissolved by vortexing and/or sonicating the solution. Visually inspect the solution to ensure no particulate matter is present before storage.
Data on Stock Solution Stability
The following table summarizes the recommended storage conditions and expected stability of this compound solutions.
| Storage Temperature | Solvent | Stability Period | Primary Degradation Product |
| -20°C | Acetonitrile, Methanol | 1 month | Atorvastatin-d5 (hydroxy acid) |
| -80°C | Acetonitrile, Methanol | 6 months | Atorvastatin-d5 (hydroxy acid) |
| 4°C | Acetonitrile, Methanol | < 1 week | Atorvastatin-d5 (hydroxy acid) |
| Room Temperature | Acetonitrile, Methanol | < 24 hours | Atorvastatin-d5 (hydroxy acid) |
Note: The stability periods are estimates. For quantitative applications, it is highly recommended to perform your own stability assessment.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, HPLC-grade acetonitrile or methanol
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Low-adsorption amber vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the solid.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of the chosen solvent (acetonitrile or methanol) and sonicate for 15 minutes to ensure complete dissolution.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Transfer the stock solution into smaller aliquots in amber vials for storage at -20°C or -80°C.
-
Protocol for Stability Assessment by LC-MS/MS
-
Objective: To determine the concentration of this compound in a stock solution over time.
-
Materials:
-
Prepared this compound stock solution
-
LC-MS/MS system
-
C18 or Phenyl reverse-phase HPLC column (e.g., Zorbax-SB Phenyl, 2.1 mm × 100 mm, 3.5 µm)[4]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Freshly prepared calibration standards
-
-
Procedure:
-
Time Point 0 (Freshly Prepared):
-
Prepare a series of calibration standards from a freshly weighed solid of this compound.
-
Dilute an aliquot of your stock solution to fall within the calibration range.
-
Analyze the calibration standards and the diluted stock solution sample by LC-MS/MS.
-
Determine the initial concentration of the stock solution.
-
-
Subsequent Time Points (e.g., 1, 2, 4 weeks):
-
At each time point, retrieve an aliquot of the stored stock solution.
-
Allow it to thaw completely and reach room temperature.
-
Dilute the aliquot in the same manner as for Time Point 0.
-
Analyze the sample by LC-MS/MS. It is recommended to run a small set of calibration standards with each analysis to ensure instrument performance.
-
Calculate the concentration of the stock solution at that time point.
-
-
Data Analysis:
-
Compare the concentration at each time point to the initial concentration. A solution is generally considered stable if the concentration remains within ±10-15% of the initial concentration.
-
-
-
LC-MS/MS Parameters (Example):
-
Column: Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: Monitor the appropriate precursor and product ions for this compound.
-
Visualizations
Caption: pH-dependent equilibrium of Atorvastatin-d5 forms.
Caption: Workflow for stock solution stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. wjarr.com [wjarr.com]
- 3. Development, validation and application of a novel HPLC-MS/MS method for the quantification of atorvastatin, bisoprolol and clopidogrel in a large cardiovascular patient cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Extraction of Atorvastatin and Atorvastatin-d5-Lactone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solid-phase extraction (SPE) of atorvastatin and its deuterated lactone metabolite (atorvastatin-d5-lactone).
Frequently Asked Questions (FAQs)
Q1: What is a common SPE sorbent and protocol for extracting atorvastatin and its lactone form from plasma?
A common and effective approach involves using a reversed-phase SPE sorbent, such as the Waters Oasis HLB. A typical protocol includes conditioning the cartridge, loading the pre-treated plasma sample, washing away interferences, and finally eluting the analytes of interest.
Q2: Why is managing the interconversion between atorvastatin acid and its lactone form important?
Atorvastatin acid and its lactone form can interconvert, not only in the body but also during sample storage, preparation, and analysis.[1] Failure to control this equilibrium can lead to inaccurate quantification of the individual species. It is crucial to use deuterated internal standards for both the acid and lactone forms to compensate for any conversion that may occur.[1]
Q3: What are the typical extraction recovery rates for atorvastatin using SPE?
Extraction efficiencies for atorvastatin and its metabolites using SPE are generally acceptable for bioanalytical methods, often ranging from 57% to over 90%.[1][2] One study reported mean extraction recoveries between 92.7% and 108.5% for atorvastatin and its related metabolites.[1]
Q4: What are the key parameters to optimize in an SPE method?
The most critical steps to optimize for a robust SPE method are sample pre-treatment (especially pH adjustment), the composition of the wash solution, and the composition and volume of the elution solvent. Optimizing these steps ensures high analyte recovery while minimizing matrix effects.
Troubleshooting Guide
Issue 1: Low Analyte Recovery
| Possible Cause | Troubleshooting Action |
| Improper Sample pH | The pH of the sample can significantly impact analyte retention on the sorbent. For atorvastatin, plasma samples are often acidified. A common practice is to dilute the plasma with a buffer, such as 100 mM ammonium acetate at pH 4.5 or 4.6, before loading it onto the SPE cartridge. |
| Analyte Breakthrough During Loading/Washing | The wash solvent may be too strong, causing the analyte to be washed away with interferences. Test different wash solutions with increasing organic solvent strength to find a composition that removes interferences without eluting the analytes. For instance, a wash sequence could involve 100 mM ammonium acetate followed by a weak organic solvent mixture like methanol-water (20:80, v/v). |
| Incomplete Elution | The elution solvent may be too weak to fully desorb the analytes from the sorbent. Ensure the elution solvent is strong enough. A common elution solvent is a high-percentage organic mixture, such as methanol-water (95:5, v/v) or acetonitrile-ammonium acetate buffer. |
Issue 2: High Matrix Effects or Dirty Extracts
| Possible Cause | Troubleshooting Action |
| Insufficient Washing | Endogenous interferences from the plasma matrix are not being adequately removed. Optimize the wash step by testing different solvents or adding a second, stronger wash step that does not elute the analyte. A sequence could be a buffer wash followed by a weak organic wash. |
| Inappropriate Sorbent Selection | The chosen SPE sorbent may not be selective enough for the sample matrix. While reversed-phase is common, other sorbents or mixed-mode phases could provide better cleanup. |
| Co-elution of Phospholipids | Phospholipids are a common source of matrix effects in plasma samples. Ensure the wash step is sufficient to remove them. Some SPE protocols are specifically designed to minimize phospholipid elution. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Action |
| Interconversion of Acid and Lactone Forms | The equilibrium between atorvastatin acid and its lactone can shift during sample handling. To minimize this, keep samples cold (e.g., thaw at 4°C) and process them promptly. Using deuterated internal standards for both the acid and lactone forms is highly recommended to correct for this conversion. |
| Cartridge Clogging or Inconsistent Flow | Plasma samples that are not properly centrifuged or that have precipitated proteins can clog the SPE cartridge. Ensure samples are thoroughly vortexed and centrifuged after any protein precipitation step. |
| Variable SPE Cartridge Performance | Ensure all cartridges are from the same lot and are properly conditioned before use. Inconsistent packing or sorbent activity can lead to variability. |
Experimental Protocols & Data
Detailed SPE Protocol for Atorvastatin from Human Plasma
This protocol is based on a validated method using Waters Oasis HLB SPE cartridges.
-
Cartridge Conditioning: Pre-treat the Oasis HLB (30 mg) cartridge by passing 0.4 mL of methanol, followed by 0.8 mL of 100 mmol/L ammonium acetate (pH 4.6).
-
Sample Pre-treatment: To 0.1 mL of plasma, add 50 µL of the internal standard working solution (containing atorvastatin-d5) and 0.4 mL of 100 mM ammonium acetate (pH 4.5). Vortex the mixture.
-
Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Pass 0.5 mL of 100 mmol/L ammonium acetate (pH 4.6).
-
Wash 2: Pass 0.9 mL of a methanol-water mixture (20:80, v/v).
-
Dry the cartridge under vacuum.
-
-
Elution: Elute the analytes by passing 0.3 mL of a methanol-water mixture (95:5, v/v).
-
Post-Elution: Evaporate the eluate to dryness under a nitrogen stream at 35°C and reconstitute the residue in 0.2 mL of the mobile phase for LC-MS/MS analysis.
Summary of Method Validation Data
The following table summarizes typical performance characteristics of LC-MS/MS methods for atorvastatin and its lactone following SPE.
| Parameter | Atorvastatin | Atorvastatin Lactone | Reference |
| Linearity Range | 0.1–20 ng/mL | 0.1–20 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.05 ng/mL | |
| Extraction Efficiency | 57% - 75% | 57% - 75% |
Visual Workflows
Caption: A typical workflow for solid-phase extraction of atorvastatin from plasma samples.
Caption: A logical diagram for troubleshooting low analyte recovery during SPE.
Caption: Factors influencing the interconversion between atorvastatin acid and its lactone form.
References
challenges in the quantification of atorvastatin metabolites using deuterated standards
Welcome to the technical support center for the quantitative analysis of atorvastatin and its metabolites using deuterated internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of atorvastatin and why are they important to quantify?
Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes.[1][2] The major active metabolites are ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[3][4] These metabolites are pharmacologically active and contribute significantly to the overall HMG-CoA reductase inhibitory activity, accounting for approximately 70% of the systemic activity.[2] Atorvastatin and its hydroxylated metabolites can also exist in equilibrium with their corresponding inactive lactone forms. Accurate quantification of both the parent drug and its active metabolites is crucial for pharmacokinetic and drug-drug interaction studies.
Q2: Why are deuterated internal standards preferred for the quantification of atorvastatin and its metabolites?
Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis by LC-MS/MS. A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium. This mass modification allows the mass spectrometer to differentiate it from the analyte. Ideally, a deuterated standard co-elutes with the analyte and exhibits identical behavior during sample extraction, chromatography, and ionization. This helps to compensate for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrumental fluctuations, leading to more accurate and precise quantification.
Q3: What is isotopic back-exchange and how can it affect my results?
Isotopic back-exchange is a chemical reaction where deuterium atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the internal standard's signal and an artificial increase in the signal of the unlabeled analyte, resulting in an overestimation of the analyte's concentration. Deuterium atoms on heteroatoms (like -OH or -NH) or adjacent to carbonyl groups are more susceptible to exchange, especially under acidic or basic conditions and at higher temperatures.
Q4: Can the lactone and acid forms of atorvastatin and its metabolites interconvert during sample handling?
Yes, atorvastatin and its hydroxy metabolites can undergo pH-dependent interconversion between their active hydroxy acid forms and their inactive lactone forms. The lactone forms are unstable in human serum at room temperature and can rapidly hydrolyze to their respective acid forms. This interconversion can be minimized by maintaining the sample pH between 4 and 6 and keeping the samples at low temperatures (e.g., 4°C). Acidification of samples with a buffer (e.g., sodium acetate pH 5.0) before extraction can help stabilize the compounds.
Troubleshooting Guide
Issue 1: Inaccurate or Imprecise Results
| Possible Cause | Troubleshooting Steps |
| Isotopic Back-Exchange of Deuterated Standard | 1. Review the structure of your deuterated standard: Identify if deuterium labels are on labile positions (e.g., hydroxyl groups).2. Optimize pH: Ensure the pH of your sample and mobile phase is in a range that minimizes exchange (typically near neutral, but for statins, a slightly acidic pH of 4-6 is recommended for stability).3. Control Temperature: Keep samples cold (4°C) during processing and in the autosampler to reduce the rate of exchange.4. Stability Study: Perform a stability study of the deuterated standard in the matrix and analytical solvents under your experimental conditions to assess the extent of back-exchange.5. Alternative Internal Standard: If back-exchange is significant, consider using a ¹³C-labeled internal standard, which is not susceptible to exchange. |
| Interconversion of Acid and Lactone Forms | 1. Control pH: Maintain a pH between 4 and 6 throughout sample preparation and storage to minimize interconversion.2. Low Temperature: Process and store samples at 4°C or lower.3. Immediate Analysis: Analyze samples as quickly as possible after preparation.4. Summation Approach: If interconversion cannot be completely prevented, quantify both the acid and lactone forms and report the sum. |
| Matrix Effects | 1. Evaluate Matrix Effects: Assess ion suppression or enhancement by comparing the response of the analyte in a post-extraction spiked matrix sample to that in a neat solution.2. Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.3. Chromatographic Separation: Optimize the chromatography to separate the analytes from co-eluting matrix components that may cause ion suppression.4. Dilution: Dilute the sample to reduce the concentration of interfering matrix components. |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Troubleshooting Steps |
| Co-elution of Isobaric Metabolites | o-OH-atorvastatin and p-OH-atorvastatin are isobaric (have the same mass). Their chromatographic separation is essential for individual quantification.1. Optimize Mobile Phase: Adjust the organic solvent composition, gradient, and pH of the mobile phase.2. Column Selection: Use a high-resolution column, such as a sub-2 µm particle size C18 column.3. Flow Rate: Optimize the flow rate to improve separation efficiency. |
| Peak Tailing | 1. Adjust Mobile Phase pH: The acidic nature of atorvastatin and its metabolites means that the mobile phase pH can significantly impact peak shape. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak symmetry.2. Check for Column Contamination: Flush the column or use a guard column to remove contaminants that may interact with the analytes. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization for your specific application.
-
Aliquot Plasma: To 200 µL of human plasma in a polypropylene tube, add 25 µL of the deuterated internal standard working solution.
-
Vortex: Vortex the sample for 30 seconds.
-
Add Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex Extraction: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters for Atorvastatin and Metabolites
The following table provides typical parameters for an LC-MS/MS method. These should be optimized for your specific instrument and column.
| Parameter | Condition |
| LC Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table of MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Atorvastatin | 559.4 | 440.1 |
| o-OH-Atorvastatin | 575.4 | 466.2 |
| p-OH-Atorvastatin | 575.5 | 440.5 |
| Atorvastatin Lactone | 541.3 | 448.3 |
| Atorvastatin-d5 | 564.4 | 445.1 |
Note: The exact m/z values for deuterated standards will depend on the number and location of deuterium atoms.
Visualizations
Caption: Metabolic pathway of Atorvastatin.
Caption: Bioanalytical workflow for Atorvastatin.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Cross-Validation of Analytical Methods Using Atorvastatin-d5 Lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Atorvastatin-d5 Lactone in the cross-validation of analytical methods.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cross-validation of bioanalytical methods for Atorvastatin, using this compound as an internal standard (IS).
Issue 1: Poor Peak Shape or Splitting for this compound
-
Question: My chromatogram shows poor peak shape, tailing, or splitting specifically for the this compound internal standard. What could be the cause?
-
Answer: This issue can arise from several factors:
-
pH of the Mobile Phase: Atorvastatin and its lactone form are sensitive to pH. An inappropriate mobile phase pH can lead to on-column conversion between the acid and lactone forms, resulting in peak splitting or tailing.[1]
-
Sample solvent: The composition of the solvent used to reconstitute the extracted sample can affect peak shape. If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Column Degradation: Over time, the stationary phase of the analytical column can degrade, leading to poor peak shapes for all analytes.
-
Injector Issues: A partially clogged injector port or needle can cause improper sample introduction onto the column, leading to split peaks.
-
Troubleshooting Steps:
-
Verify Mobile Phase pH: Ensure the pH of the mobile phase is consistent and appropriate for the analysis. For statins, maintaining a stable pH, often acidic (e.g., using 0.5% acetic acid), can prevent the interconversion of lactone and acid forms.[1]
-
Optimize Sample Solvent: The reconstitution solvent should be as similar as possible to the initial mobile phase conditions.
-
Column Performance Check: Analyze a standard solution to check the column's performance. If peak shapes are poor for all compounds, the column may need to be replaced.
-
Injector Maintenance: Perform routine maintenance on the injector, including cleaning or replacing the needle and seat.
Issue 2: High Variability in this compound Response Between Samples
-
Question: I am observing significant variability in the peak area of this compound across my sample set, leading to poor precision. Why is this happening?
-
Answer: High variability in the internal standard response can be attributed to:
-
Inconsistent Sample Preparation: Errors during the protein precipitation or liquid-liquid extraction steps can lead to variable recovery of the internal standard.[2]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inconsistent responses.[3] High levels of lipids and phospholipids in the plasma are known contributors to matrix effects.
-
Pipetting Inaccuracy: Inaccurate pipetting of the internal standard solution into the samples will directly result in variable responses.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure all sample preparation steps are performed consistently. Use automated liquid handlers if available to minimize human error.
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment or analyze samples from at least six different sources of the biological matrix to assess the extent of matrix effects. If significant matrix effects are observed, consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE), or adjust the chromatography to separate the analyte from the interfering components.
-
Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes used for sample and standard preparation.
Issue 3: this compound Instability in Processed Samples
-
Question: My results from processed samples are not reproducible, and I suspect the this compound may be degrading in the autosampler. How can I address this?
-
Answer: The stability of Atorvastatin and its lactone form can be a concern, particularly regarding interconversion.
-
Hydrolysis of Lactone: The lactone ring of this compound can hydrolyze to the corresponding acid form, especially at room temperature and neutral or alkaline pH.
-
Temperature Effects: Elevated temperatures in the autosampler can accelerate degradation.
-
Troubleshooting Steps:
-
Control pH: Acidifying the sample with a buffer (e.g., sodium acetate buffer at pH 5.0) can help stabilize the lactone form.
-
Maintain Low Temperature: Keep the autosampler temperature low (e.g., 4°C) to minimize the rate of hydrolysis.
-
Perform Stability Studies: Conduct short-term and autosampler stability studies during method validation to determine the stability of this compound under the analytical conditions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of cross-validation of an analytical method?
A1: Cross-validation is performed to ensure that two or more bioanalytical methods, or the same method used in different laboratories, produce comparable and reliable data. This is crucial when samples from a single study are analyzed at multiple sites or when a method is transferred from a sending laboratory to a receiving laboratory. The primary goal is to demonstrate the interchangeability of the analytical results.
Q2: What are the key acceptance criteria for a successful cross-validation?
A2: While the ICH M10 guideline does not specify rigid acceptance criteria, a common approach is to use criteria similar to those for incurred sample reanalysis (ISR). Typically, at least 67% of the reanalyzed samples should have results within ±20% of the original values for chromatographic methods. However, the focus is shifting towards a statistical assessment of bias between the methods rather than a simple pass/fail criterion.
Q3: How can I minimize the risk of acid-lactone interconversion during sample processing?
A3: To minimize the interconversion between the acid and lactone forms of Atorvastatin:
-
Control pH: Maintain an acidic pH (around 4-5) throughout the sample preparation and analysis process.
-
Control Temperature: Keep samples at a low temperature (e.g., 4°C or on ice) during processing and in the autosampler.
-
Solvent Choice: Use appropriate solvents for sample preparation. Statins have shown stability in methanol, ethyl acetate, and acetonitrile-water mixtures.
Q4: What should be included in a cross-validation protocol?
A4: A comprehensive cross-validation protocol should include:
-
The objective and scope of the cross-validation.
-
The responsibilities of the transferring and receiving laboratories.
-
A detailed description of the analytical procedure.
-
The specific materials and instruments to be used.
-
The experimental design, including the number and concentration levels of quality control (QC) samples and study samples to be analyzed.
-
The acceptance criteria for the validation runs and for the comparison of results between the two methods/laboratories.
-
A plan for documenting and reporting any deviations.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Atorvastatin and this compound
This protocol is a representative example based on common practices for the analysis of Atorvastatin and its deuterated internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Atorvastatin: [Precursor ion] > [Product ion]
-
This compound: [Precursor ion] > [Product ion]
-
-
Note: Specific MRM transitions should be optimized for the instrument being used.
-
Data Presentation
Table 1: Example Validation Parameters for an LC-MS/MS Method
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | 85-105% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 15% |
Table 2: Cross-Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Between-laboratory Precision (%CV) | ≤ 20% |
| Between-laboratory Accuracy (% Bias) | Within ±20% |
| Percentage of Samples within ±20% of Mean | ≥ 67% |
Visualizations
Caption: Workflow for Cross-Validation of an Analytical Method.
References
impact of different anticoagulants on Atorvastatin-d5 Lactone stability in plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of different anticoagulants on the stability of Atorvastatin-d5 Lactone in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in plasma?
A1: The primary stability concern for this compound in plasma is its hydrolysis to the corresponding active form, Atorvastatin-d5 acid. This conversion is pH-dependent and can be catalyzed by plasma esterases. The lactone form is generally unstable in human serum at room temperature, with studies showing that the conversion to the acid form can be nearly complete within 24 hours.[1]
Q2: How do different anticoagulants (EDTA, Heparin, Citrate) potentially impact the stability of this compound?
A2: The choice of anticoagulant can influence the pre-analytical stability of this compound through several mechanisms:
-
pH Modulation: Anticoagulants can alter the pH of the plasma sample. Atorvastatin lactone hydrolysis is pH-dependent, with increased instability at both acidic and basic pH compared to a mildly acidic environment.[2][3]
-
Enzyme Inhibition: Some anticoagulants, like EDTA and citrate, function by chelating divalent cations such as Ca²⁺ and Mg²⁺. These ions are cofactors for some plasma esterases. By chelating these ions, EDTA and citrate may reduce the enzymatic hydrolysis of the lactone. Heparin, on the other hand, works by inhibiting thrombin and may not have the same inhibitory effect on esterases.
-
Ionic Strength and Composition: Each anticoagulant introduces different ions into the plasma (e.g., K⁺, Na⁺, Li⁺), which could theoretically influence enzyme kinetics and analyte stability, although this effect is generally considered less significant than pH and direct enzyme inhibition.
Q3: Which anticoagulant is recommended for preserving the stability of this compound in plasma?
A3: While direct comparative studies on this compound are limited, based on the mechanism of hydrolysis, EDTA is generally the recommended anticoagulant . Its ability to chelate divalent cations may help inhibit plasma esterase activity, thereby slowing down the conversion of the lactone to the acid form.
Q4: What are the best practices for sample handling and storage to ensure the stability of this compound?
A4: To minimize the ex vivo hydrolysis of this compound, the following handling and storage procedures are recommended:
-
Temperature Control: Process blood samples as quickly as possible after collection. If immediate processing is not possible, store the whole blood samples on wet ice and centrifuge within one hour. After centrifugation, plasma should be frozen at -20°C or, for long-term storage, at -80°C. Lowering the working temperature to 4°C can help stabilize the lactone compounds.[1]
-
pH Control: If feasible and compatible with other analytical requirements, acidifying the plasma to a pH of approximately 6.0 can enhance the stability of the lactone form.[1]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples should be avoided as it can affect analyte stability. It is advisable to aliquot plasma into smaller volumes before freezing.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample handling post-collection leading to variable hydrolysis. | Standardize the time between blood collection, centrifugation, and freezing. Ensure all samples are kept at a consistent low temperature before processing. |
| Lower than expected concentrations of this compound. | Significant hydrolysis of the lactone to the acid form during sample processing or storage. | Use EDTA as the anticoagulant. Process samples immediately after collection and store plasma at -80°C. Consider acidifying the plasma if the analytical method allows. |
| Interference or unexpected peaks in the chromatogram. | Leaching of components from blood collection tubes or interference from the anticoagulant itself. | Ensure the use of high-quality blood collection tubes. Perform a matrix effect study with the chosen anticoagulant to identify and mitigate any interference. |
| Inconsistent results when switching between different anticoagulants. | Different anticoagulants are affecting the stability of the analyte to varying degrees. | If possible, use a single type of anticoagulant for all samples within a study. If different anticoagulants must be used, a cross-validation study should be performed to assess the impact on analyte stability. |
Data on Factors Affecting Atorvastatin Lactone Stability
| Parameter | Condition | Observation | Reference |
| pH | Mildly acidic and basic conditions | Atorvastatin lactone is less stable than its hydroxy acid form. | |
| Temperature | Room Temperature (in human serum) | Lactone compounds are unstable and hydrolyze rapidly to their acid forms. Conversion is nearly complete after 24 hours. | |
| Temperature | 4°C (in human serum) | Stabilizes the lactone compounds. | |
| pH Adjustment | Lowering serum pH to 6.0 | Stabilizes the lactone compounds. |
Experimental Protocols
Protocol for Assessing the Impact of Anticoagulants on this compound Stability in Plasma
This protocol outlines a method to evaluate the stability of this compound in human plasma collected with EDTA, heparin, and citrate.
1. Materials:
-
This compound reference standard
-
Human whole blood
-
Blood collection tubes containing K2EDTA, Sodium Heparin, and Sodium Citrate
-
Centrifuge
-
Freezers (-20°C and -80°C)
-
LC-MS/MS system
-
Internal standard (e.g., a stable isotopically labeled analog of atorvastatin)
-
Reagents for sample preparation (e.g., protein precipitation solvent)
2. Blood Collection and Plasma Preparation:
-
Collect human whole blood from healthy volunteers into separate tubes containing K2EDTA, Sodium Heparin, and Sodium Citrate.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Process the blood within 30 minutes of collection.
-
Centrifuge the tubes at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Pool the plasma from each anticoagulant type into separate labeled polypropylene tubes.
3. Stability Study:
-
Spike the pooled plasma from each anticoagulant group with this compound to achieve a final concentration relevant to the expected study concentrations (e.g., 10 ng/mL).
-
Prepare aliquots for each time point and condition.
-
Time Zero (T0): Immediately after spiking, process an aliquot from each anticoagulant group for analysis.
-
Room Temperature Stability: Store aliquots at room temperature (approx. 20-25°C) and analyze at specified time points (e.g., 2, 4, 8, and 24 hours).
-
Refrigerated Stability: Store aliquots at 4°C and analyze at specified time points (e.g., 24, 48, and 72 hours).
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature) before analysis.
4. Sample Analysis:
-
At each time point, precipitate the plasma proteins using a suitable solvent (e.g., acetonitrile) containing the internal standard.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the concentration of this compound.
5. Data Analysis:
-
Calculate the mean concentration and standard deviation for each anticoagulant at each time point and condition.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Compare the stability profiles across the different anticoagulants.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation for Atorvastatin: The Case for a Homologous Deuterated Internal Standard Over Atorvastatin-d5 Lactone
For researchers, scientists, and drug development professionals, the accurate quantification of atorvastatin in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is a critical determinant of a robust and reliable LC-MS/MS method. This guide provides a comprehensive comparison of different internal standards for the validation of an LC-MS/MS method for atorvastatin, with a specific focus on the rationale against the use of Atorvastatin-d5 Lactone for the quantification of the parent drug.
The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, but be distinguishable by mass spectrometry. A stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is widely considered the gold standard. This guide will delve into the experimental data supporting the use of Atorvastatin-d5 for the quantification of atorvastatin and contrast it with the potential pitfalls of using this compound. Furthermore, a comparison with other commonly used, non-deuterated internal standards will be presented.
The Gold Standard: Atorvastatin-d5 as the Internal Standard
A validated LC-MS/MS method for the simultaneous quantification of atorvastatin and its metabolites often employs their respective deuterium-labeled internal standards.[1] This approach ensures the most accurate and precise results by compensating for variability in sample extraction, matrix effects, and instrument response.
Experimental Protocol for Atorvastatin Quantification using Atorvastatin-d5
A typical experimental workflow for the analysis of atorvastatin in human plasma using Atorvastatin-d5 as an internal standard is outlined below.
Caption: Experimental workflow for atorvastatin quantification.
Performance Data with Atorvastatin-d5 IS
The use of a homologous deuterated internal standard leads to excellent method performance as summarized in the table below, based on data from a validated method.[1]
| Validation Parameter | Atorvastatin with Atorvastatin-d5 IS |
| Linearity Range | 0.05 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9975 |
| Intra-run Precision (%CV) | ≤ 15% |
| Inter-run Precision (%CV) | ≤ 15% |
| Intra-run Accuracy (%Bias) | 85 - 115% |
| Inter-run Accuracy (%Bias) | 85 - 115% |
| Mean Extraction Recovery | 88.6 - 111% |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
The Pitfall of Using this compound for Atorvastatin Quantification
While this compound is a suitable internal standard for the quantification of Atorvastatin Lactone, its use for the parent atorvastatin acid form is scientifically flawed and not recommended. The primary reason lies in the inherent chemical instability of the lactone form in biological matrices and during the analytical process.
The Instability of Atorvastatin Lactone
Atorvastatin exists in a pH-dependent equilibrium between its active carboxylic acid form and its inactive lactone form.[2] Studies have shown that atorvastatin lactone readily hydrolyzes to the acid form in human serum at room temperature.[3][4] This conversion can be significant, with nearly complete hydrolysis observed after 24 hours. While lowering the temperature and pH can stabilize the lactone to some extent, the risk of interconversion during sample handling, storage, and analysis remains high.
Caption: Equilibrium between atorvastatin acid and lactone forms.
The use of this compound as an IS for atorvastatin acid would violate the fundamental assumption that the IS and analyte behave identically. The d5-lactone would be subject to hydrolysis, leading to the formation of Atorvastatin-d5 acid. This would artificially inflate the internal standard response for the acid form, resulting in an underestimation of the true atorvastatin concentration.
Comparison with Other Internal Standards
While deuterated internal standards are preferred, other compounds have been used for atorvastatin quantification. The table below compares the performance of methods using different internal standards.
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Extraction Method | Key Considerations |
| Atorvastatin-d5 | 0.05 - 100 | 0.05 | Protein Precipitation | Gold Standard: Closest structural and physicochemical properties to the analyte. |
| Rosuvastatin | 0.1 - 20 | 0.1 | Liquid-Liquid Extraction | Structurally similar statin, but may have different extraction recovery and ionization efficiency. |
| Carbamazepine | 0.61 - 2500 | 0.61 | Protein Precipitation | Structurally dissimilar, increasing the risk of differential matrix effects and extraction efficiency. |
| Pitavastatin | 0.2 - 30 | 0.2 | Liquid-Liquid Extraction | Another statin, but potential for chromatographic interference if not baseline separated. |
Conclusion and Recommendation
For the robust and accurate quantification of atorvastatin in biological matrices by LC-MS/MS, the use of a stable isotope-labeled internal standard, specifically Atorvastatin-d5 , is strongly recommended. This approach provides the most reliable compensation for analytical variability.
The use of This compound as an internal standard for the quantification of atorvastatin acid is scientifically unsound due to the inherent instability and interconversion of the lactone form. This can lead to inaccurate and unreliable data, compromising the integrity of pharmacokinetic and clinical studies.
While other non-deuterated internal standards like rosuvastatin can be used, they are more susceptible to variations in extraction recovery and matrix effects compared to a homologous deuterated standard. Therefore, for the highest quality bioanalytical data, methods should be validated using Atorvastatin-d5 as the internal standard for atorvastatin.
References
- 1. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Atorvastatin Quantification: A Comparative Analysis of Accuracy and Precision Using Atorvastatin-d5 Lactone
In the realm of pharmacokinetic and bioequivalence studies, the accurate and precise quantification of drugs such as atorvastatin is paramount. This guide provides a comprehensive comparison of analytical methods for atorvastatin quantification, with a particular focus on the use of Atorvastatin-d5 Lactone as a deuterated internal standard. We will delve into the experimental data supporting its performance against alternative methods and provide detailed protocols for researchers, scientists, and drug development professionals.
Stable isotope-labeled internal standards, particularly deuterated standards like this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their near-identical physicochemical properties to the analyte of interest allow for effective correction of variability during sample preparation, injection, and instrument response.[1][2]
Comparative Analysis of Accuracy and Precision
The use of a deuterated internal standard is crucial for a robust bioanalytical method, as it helps control for variability in extraction, HPLC injection, and ionization.[2] The ideal deuterated internal standard co-elutes with the compound being quantified, has the same extraction recovery, and the same ionization response in ESI mass spectrometry.[2]
While direct comparative studies are limited, the data from various validated methods demonstrate the high accuracy and precision achieved with deuterated internal standards. The following tables summarize the performance of atorvastatin quantification methods using Atorvastatin-d5 as an internal standard compared to methods utilizing other internal standards.
| Method with Atorvastatin-d5 Internal Standard | Analyte | Linearity Range (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Deviation) | Source |
| LC-MS/MS | Atorvastatin & 5 metabolites | 0.2 - 40 | 3.3 - 13.9 | 3.3 - 13.9 | - | |
| HPLC-ESI-MS/MS | Atorvastatin & its acid and lactone forms | 0.5 - 200 | < 15 | < 15 | Within 15% | |
| LC-MS/MS | Atorvastatin & metabolites | - | - | - | 87.6 - 114% (for combined analytes) |
| Method with Alternative Internal Standard | Internal Standard | Analyte | Linearity Range (µg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Recovery) | Source |
| HPLC | Ibuprofen | Atorvastatin | 0.005 - 2.5 | - | - | 90 - 99% | |
| LC-MS/MS | Rosuvastatin | Atorvastatin & metabolites | 0.1 - 20 ng/mL | < 8% (at LLOQ) | - | - | |
| HPLC | Oxazepam | Atorvastatin | 0.04 - 0.4 mg/mL | < 1.00 | 0.90 | - | |
| HPLC-UV | Diclofenac | Atorvastatin | 15.62 - 2000 ng/mL | - | - | - |
The data indicates that methods employing Atorvastatin-d5 exhibit excellent precision and accuracy, with percent coefficient of variation (%CV) and deviation from nominal concentrations generally falling within the widely accepted limit of 15%. While alternative internal standards can also yield acceptable results, deuterated standards are superior in compensating for matrix effects and variability in extraction recovery due to their closer physicochemical properties to the analyte.
Experimental Protocols
Quantification of Atorvastatin and its Metabolites using Atorvastatin-d5 by LC-MS/MS
This method is adapted from a validated procedure for the simultaneous quantification of atorvastatin and its metabolites in human plasma.
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add the internal standard solution (Atorvastatin-d5).
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
b. Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 μm).
-
Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v).
-
Flow Rate: Isocratic elution.
-
Injection Volume: Appropriate for the system.
c. Mass Spectrometric Conditions:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for atorvastatin, its metabolites, and Atorvastatin-d5.
Quantification of Atorvastatin using an Alternative Internal Standard (e.g., Rosuvastatin) by LC-MS/MS
This protocol is based on a method using rosuvastatin as the internal standard.
a. Sample Preparation (Liquid-Liquid Extraction):
-
Spike plasma samples with rosuvastatin as the internal standard.
-
Perform a simple liquid-liquid extraction.
-
Separate the organic layer and prepare for injection.
b. Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic mobile phase (details to be optimized based on the specific column and system).
-
Flow Rate: As per optimized method.
-
Injection Volume: As per optimized method.
c. Mass Spectrometric Conditions:
-
Ionization: Positive ion mode.
-
Detection: MRM of the [M+H]+ ions for atorvastatin, its metabolites, and rosuvastatin.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the quantification of atorvastatin in a biological matrix using an internal standard and LC-MS/MS analysis.
Caption: Experimental workflow for atorvastatin quantification.
The logical flow of the analytical process, from sample preparation to data analysis, is depicted in the following relationship diagram.
Caption: Key relationships in analytical method validation.
References
Atorvastatin Assays: A Comparative Guide to Linearity and Range Utilizing Atorvastatin-d5 Lactone
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of atorvastatin, the selection of a robust and reliable bioanalytical method is paramount. This guide provides a comparative overview of various validated assays for atorvastatin, with a special focus on methods utilizing Atorvastatin-d5 Lactone as an internal standard. The performance of these assays, particularly their linearity and range, is critically examined to aid in the selection of the most appropriate method for specific research needs.
Comparative Performance of Atorvastatin Assays
The linearity and range of an assay are critical parameters that define the concentrations over which the method is accurate and precise. The following table summarizes these parameters for different atorvastatin assays, including those employing deuterium-labeled internal standards and other alternative methods.
| Analytical Method | Internal Standard (IS) | Matrix | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) |
| LC-MS/MS | Atorvastatin-d5 labeled IS | Human Plasma | 0.05 - 100 ng/mL [1][2] | ≥ 0.9975 [1][2] | 0.05 ng/mL [1] |
| UPLC-MS/MS | Deuterated IS | Human Plasma | 0.2 - 40 ng/mL | Not Specified | 0.2 ng/mL |
| LC-MS/MS | Rosuvastatin | Human Plasma | 0.1 - 20 ng/mL | Not Specified | 0.1 ng/mL |
| HPLC-UV | Diclofenac | Rat Plasma | 15.62 - 2000 ng/mL | 0.9999 | 10.45 ng/mL |
| HPLC-UV | Ibuprofen | Human Plasma | 0.005 - 2.5 µg/mL (5 - 2500 ng/mL) | Not Specified | 0.005 µg/mL (5 ng/mL) |
| HPLC-UV | Not Specified | Pharmaceutical Dosage Forms/Human Urine | 0.25 - 3.8 µg/mL (250 - 3800 ng/mL) | > 0.99 | 0.64 µg/mL (640 ng/mL) |
| HPLC-UV | Not Specified | Rat Plasma/Intestinal Perfusion Solution | 0.1 - 10 µg/mL (100 - 10000 ng/mL) | > 0.998 | 0.1 µg/mL (100 ng/mL) |
Key Observations:
-
The LC-MS/MS method utilizing Atorvastatin-d5 labeled internal standards demonstrates the widest linear range and the lowest limit of quantification among the compared methods, making it highly suitable for studies requiring high sensitivity, such as pharmacokinetic analyses where low concentrations of the drug and its metabolites are expected.
-
UPLC-MS/MS and other LC-MS/MS methods also offer good sensitivity and a reasonable linear range.
-
HPLC-UV methods, while being more accessible, generally exhibit higher limits of quantification and varying linear ranges depending on the specific method and internal standard used. They are well-suited for the analysis of pharmaceutical formulations or in studies where higher analyte concentrations are anticipated.
Experimental Protocols
A detailed experimental protocol is crucial for the successful implementation and validation of any bioanalytical method. Below is a representative protocol for an LC-MS/MS assay for the simultaneous quantification of atorvastatin and its metabolites using deuterium-labeled internal standards.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add the internal standard solution (Atorvastatin-d5 and its corresponding labeled metabolites).
-
Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase column, such as a Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm), is suitable for the separation of atorvastatin and its metabolites.
-
Mobile Phase: A gradient mixture of an aqueous solvent (e.g., 0.1% v/v glacial acetic acid in 10% v/v methanol in water) and an organic solvent (e.g., 40% v/v methanol in acetonitrile).
-
Flow Rate: A typical flow rate is around 0.35 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 37°C) to ensure reproducible chromatography.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization mode is commonly used for atorvastatin and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the analytes and their internal standards. The specific precursor-to-product ion transitions for each compound are optimized for maximum signal intensity.
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of atorvastatin and its metabolites.
-
Process the calibration standards along with the unknown samples using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Determine the concentration of atorvastatin and its metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method validation, a critical process to ensure the reliability of the assay data.
References
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Atorvastatin Analysis Using Atorvastatin-d5 Lactone
For researchers, scientists, and drug development professionals, the accurate quantification of atorvastatin is paramount for pharmacokinetic, bioequivalence, and clinical studies. This guide provides a comparative overview of analytical methodologies for atorvastatin analysis, with a specific focus on the use of Atorvastatin-d5 Lactone as an internal standard. By compiling and objectively comparing experimental data from various studies, this document aims to facilitate informed decisions in method selection and development.
The analysis of atorvastatin, a widely prescribed lipid-lowering agent, and its metabolites is crucial for understanding its pharmacological profile. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to ensure accuracy and precision in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide synthesizes data from multiple validated methods to offer a comparative perspective on their performance.
Comparative Analysis of Methodologies
The following table summarizes the performance characteristics of different LC-MS/MS methods developed for the quantification of atorvastatin. While a direct inter-laboratory study with shared samples is not publicly available, this comparison of published data provides valuable insights into the expected performance of these methods.
| Parameter | Method A | Method B | Method C |
| Internal Standard | This compound | Rosuvastatin | Carbamazepine |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] | 0.1 ng/mL[2] | 0.61 ng/mL[3] |
| Linearity Range | 0.05 - 100 ng/mL[1] | 0.1 - 20 ng/mL[2] | 0.61 - 2500 ng/mL |
| Intra-run Precision (%CV) | ≤ 15% | < 8% | Not Specified |
| Inter-run Precision (%CV) | ≤ 15% | Not Specified | Not Specified |
| Accuracy | 85 - 115% | Acceptable | Validated |
| Mean Extraction Recovery | 88.6 - 111% | 50.1 - 65.2% | Not Specified |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published studies.
Sample Preparation: Protein Precipitation
This method is valued for its simplicity and high throughput.
-
To 50 µL of human plasma, add the internal standard solution (this compound).
-
Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are the core of the analytical method.
-
Chromatographic Column: A reversed-phase column, such as a Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm), is often used for separation.
-
Mobile Phase: A gradient mixture of an aqueous solvent (e.g., 0.1% v/v glacial acetic acid in 10% v/v methanol in water) and an organic solvent (e.g., 40% v/v methanol in acetonitrile) is typically employed.
-
Flow Rate: A flow rate of around 0.35 mL/min is common.
-
Ionization: Positive electrospray ionization (ESI+) is the standard mode for atorvastatin and its analogues.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps and relationships.
Experimental workflow from sample preparation to data analysis.
The use of a deuterated internal standard like this compound is critical in compensating for variability during sample preparation and analysis. The lactone form is a major metabolite of atorvastatin and its deuterated analog provides a close structural and chemical similarity to the analyte, leading to more accurate and reliable quantification.
Logical relationship showing the role of the internal standard.
References
- 1. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
Navigating EMA Guidelines: A Comparison of Internal Standards in Bioanalysis
A deep dive into the European Medicines Agency's recommendations on the use of stable isotope-labeled internal standards, offering a comparative analysis against alternative approaches with supporting data and protocols for researchers, scientists, and drug development professionals.
The European Medicines Agency (EMA), through its adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, has established a clear framework for the use of internal standards (IS) in quantitative bioanalysis.[1][2] This guide provides a comprehensive comparison of the highly recommended stable isotope-labeled internal standards (SIL-ISs) with alternative analog internal standards, supported by experimental data and detailed methodologies to ensure regulatory compliance and data integrity.
The primary goal of a bioanalytical method is to accurately and precisely measure analyte concentrations in biological matrices.[3] Internal standards are crucial for correcting variability during sample preparation and analysis.[4] When using mass spectrometry (MS), the EMA strongly recommends the use of a SIL-IS whenever possible.[5] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This makes them nearly chemically and physically identical to the analyte, allowing them to effectively track and compensate for variations in extraction recovery, matrix effects, and instrument response.
Core Principles of Bioanalytical Method Validation
A bioanalytical method's validation is essential to demonstrate its suitability for its intended purpose. The key parameters that must be evaluated are outlined in the ICH M10 guideline and are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity & Specificity | The method must differentiate the analyte and IS from endogenous components. In at least 6 independent blank matrix sources, interference should be ≤20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤5% for the IS. |
| Calibration Curve | A calibration curve with a blank, a zero sample (blank + IS), and at least six non-zero standards is required for each run. At least 75% of standards must be within ±15% of the nominal concentration (±20% at the LLOQ). |
| Accuracy & Precision | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ) for within-run and between-run precision. |
| Matrix Effect | The effect of the biological matrix on analyte ionization must be assessed. The CV of the IS-normalized matrix factor should be ≤15%. |
| Carry-over | Carry-over in a blank sample after a high concentration sample should be ≤20% of the LLOQ for the analyte and ≤5% for the IS. |
| Stability | Analyte stability in the biological matrix must be evaluated under various storage and handling conditions. The mean concentration of stability QC samples should be within ±15% of the nominal concentration. |
| Dilution Integrity | If samples are diluted, the accuracy and precision of the diluted quality control (QC) samples should be within ±15%. |
Comparative Analysis: SIL-IS vs. Analog IS
While SIL-ISs are the gold standard, structural analogs are sometimes used as an alternative. The following table presents a comparative overview based on a study of the immunosuppressant drug everolimus, which compared a SIL-IS (everolimus-d4) with an analog IS (32-desmethoxyrapamycin).
| Performance Characteristic | Stable Isotope-Labeled IS (everolimus-d4) | Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Comparison Slope (vs. reference method) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Although both internal standards demonstrated acceptable performance in this specific case, the SIL-IS provided a comparison slope closer to unity, suggesting a more accurate correlation with the reference method. Generally, SIL-ISs are superior in compensating for matrix effects and variability in extraction, leading to improved precision and accuracy.
Experimental Protocols
A robust experimental design is fundamental for successful bioanalytical method validation. Below are representative protocols for key validation experiments using a SIL-IS with LC-MS.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent. For enhanced accuracy, it is recommended to use separate weighings for the preparation of calibration standards and quality control samples.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with an appropriate solvent.
Selectivity and Specificity Assessment
Methodology:
-
Analyze a minimum of six independent sources of blank biological matrix (e.g., plasma, urine).
-
Assess for any interfering peaks at the retention times of the analyte and the SIL-IS.
-
The response of any interfering components should not exceed 20% of the analyte response at the LLOQ and 5% of the IS response.
Matrix Effect Evaluation
Methodology:
-
Prepare two sets of samples:
-
Set A: Spike the analyte and SIL-IS into the extracted blank matrix from at least six different sources.
-
Set B: Prepare the analyte and SIL-IS in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) for each source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships involved in bioanalytical method validation with a SIL-IS, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ema.europa.eu [ema.europa.eu]
The Pivotal Role of Internal Standards in the Pharmacokinetic Analysis of Atorvastatin: A Comparative Review
A detailed comparative analysis of various internal standards used in the quantitative determination of atorvastatin in biological matrices is presented, supported by experimental data from multiple studies. This guide aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard and analytical methodology for their pharmacokinetic studies of atorvastatin.
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia, necessitates robust and accurate bioanalytical methods for its pharmacokinetic characterization.[1] The choice of an appropriate internal standard (IS) is a critical determinant of method reliability, compensating for variability in sample preparation and instrument response. This guide provides a comparative overview of different internal standards and the analytical methods employed for the quantification of atorvastatin in plasma samples.
Comparative Analysis of Analytical Methodologies
The quantitative analysis of atorvastatin in biological matrices is predominantly achieved through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultraviolet (UV) detection.[2][3] LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for pharmacokinetic studies where low concentrations of the drug and its metabolites are expected.[4][5] The selection of an internal standard is contingent on the chosen analytical platform and should ideally mimic the physicochemical properties and extraction recovery of atorvastatin.
Below is a summary of different internal standards and their corresponding analytical method parameters as reported in various studies.
| Internal Standard | Analytical Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Rosuvastatin | LC-MS/MS | 0.1 | 0.1 - 20 | 71.7 ± 2.7 | |
| Glimepiride | LC-MS | Not Specified | Not Specified | Not Specified | |
| Diclofenac | HPLC-UV | 10.45 | 15.62 - 2000 | Not Specified | |
| Atorvastatin-d5 | LC-MS/MS | 0.2 | 0.2 - 30 | 76.49 ± 5.70 |
LLOQ: Lower Limit of Quantification
Experimental Protocols
LC-MS/MS Method with Rosuvastatin as Internal Standard
This method is suitable for the simultaneous quantification of atorvastatin and its active metabolites.
-
Sample Preparation: Liquid-liquid extraction is employed to isolate the analytes from human plasma.
-
Chromatographic Separation: Separation is achieved on a reversed-phase C18 column using an isocratic mobile phase.
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode. The precursor to product ion transitions monitored are m/z 559/440 for atorvastatin and m/z 482/258 for rosuvastatin (IS).
LC-MS Method with Glimepiride as Internal Standard
This method has been utilized for determining atorvastatin pharmacokinetic parameters in rat plasma.
-
Sample Preparation: Specific details on sample preparation were not provided in the cited abstracts.
-
Chromatographic Separation: An ACE 5 C8 column is used with a mobile phase consisting of 75% methanol and 25% of 0.2% formic acid in water, at a flow rate of 1.0 ml/min.
-
Mass Spectrometric Detection: The specific mass transitions for atorvastatin and glimepiride were not detailed in the provided information.
HPLC-UV Method with Diclofenac as Internal Standard
This method provides a cost-effective alternative to LC-MS/MS for the quantification of atorvastatin in rat plasma.
-
Sample Preparation: Protein precipitation with ice-cold acetonitrile is used to extract atorvastatin and the internal standard from plasma.
-
Chromatographic Separation: Chromatographic separation is performed on a LiChrospher RP C-18 column with an isocratic mobile phase of Methanol: water (containing 0.05% glacial acetic acid) (70:30, v/v) at a flow rate of 1 mL/min.
-
UV Detection: The eluent is monitored at a UV wavelength of 248 nm.
Atorvastatin Metabolism and Pharmacokinetic Pathway
Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to form active ortho- and para-hydroxylated metabolites. The parent drug and its metabolites are substrates for various transporters, including the organic anion transporting polypeptide (OATP1B1) for hepatic uptake and P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) for efflux.
Caption: Simplified metabolic pathway of atorvastatin.
Experimental Workflow for Pharmacokinetic Analysis
The general workflow for conducting a pharmacokinetic study of atorvastatin using an internal standard is depicted below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Atorvastatin-d5 Lactone: A Superior Internal Standard for Bioanalytical Assays
A detailed comparison of Atorvastatin-d5 Lactone with alternative internal standards, supported by experimental data, for researchers, scientists, and drug development professionals.
In the quantitative bioanalysis of atorvastatin, an HMG-CoA reductase inhibitor widely prescribed to lower cholesterol, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This is particularly true when measuring not only the active parent drug (atorvastatin acid) but also its pharmacologically active metabolites and their corresponding lactone forms. This guide provides a comprehensive assessment of this compound's suitability as an internal standard, comparing its performance with other commonly used standards and presenting supporting experimental data.
The Gold Standard: Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits similar physicochemical properties, thereby compensating for variations in sample preparation, chromatographic retention, and ionization efficiency in mass spectrometry.[1][2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in quantitative mass spectrometry because their physical and chemical properties are nearly identical to the analyte, differing only in mass.[1][2][3]
For the analysis of atorvastatin and its metabolites, this principle underscores the importance of using corresponding deuterated internal standards for each analyte. This means utilizing Atorvastatin-d5 acid for the quantification of atorvastatin acid and its hydroxylated metabolites, and crucially, this compound for the quantification of atorvastatin lactone and its hydroxylated lactone metabolites.
Comparison of Internal Standards
The primary alternatives to this compound for the quantification of atorvastatin lactone are its corresponding acid form (Atorvastatin-d5 acid) or a structurally similar but non-isotopically labeled compound, such as Rosuvastatin.
| Internal Standard | Structure | Rationale for Use | Potential Drawbacks |
| This compound | Identical to atorvastatin lactone with 5 deuterium atoms | - Closely mimics the chromatographic behavior and ionization of the analyte. - Compensates for any potential in-source conversion or degradation of the lactone. - Co-elutes with the analyte, providing the most accurate correction for matrix effects. | - May not be suitable for quantifying the acid form of atorvastatin if significant chromatographic separation does not occur. |
| Atorvastatin-d5 Acid | Deuterated form of the active parent drug | - Readily available. - Suitable for the quantification of the acid form and its metabolites. | - May not perfectly co-elute with the lactone form, leading to differential matrix effects. - Does not account for any specific instability or conversion of the lactone during analysis. |
| Rosuvastatin | A different statin drug | - Structurally similar to atorvastatin. - Can be used when a deuterated standard is not available. | - Significant differences in physicochemical properties can lead to different extraction recovery and ionization efficiency. - Does not co-elute with atorvastatin lactone, leading to inadequate correction for matrix effects. |
Experimental Data and Performance
A study by Macwan et al. (2011) provides a comprehensive validation of an LC-MS/MS method for the simultaneous quantification of atorvastatin, its two hydroxylated metabolites, and their corresponding lactone forms using their respective d5-labeled internal standards. The data from this study demonstrates the excellent performance of using a corresponding deuterated internal standard for each analyte.
Method Validation Parameters
| Parameter | Atorvastatin Lactone | ortho-hydroxy Atorvastatin Lactone | para-hydroxy Atorvastatin Lactone |
| Linearity (r²) | ≥ 0.9975 | ≥ 0.9975 | ≥ 0.9975 |
| Concentration Range | 0.05–100 ng/mL | 0.05–100 ng/mL | 0.05–100 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | 0.05 ng/mL | 0.05 ng/mL |
| Mean Extraction Recovery (%) | 88.6–111% | 88.6–111% | 88.6–111% |
| Intra-run Accuracy (%) | 85–115% | 85–115% | 85–115% |
| Inter-run Accuracy (%) | 85–115% | 85–115% | 85–115% |
| Intra-run Precision (% CV) | ≤ 15% | ≤ 15% | ≤ 15% |
| Inter-run Precision (% CV) | ≤ 15% | ≤ 15% | ≤ 15% |
| Data summarized from Macwan et al., Anal Bioanal Chem, 2011. |
The high accuracy and precision across a wide dynamic range underscore the suitability of this approach. The use of this compound ensures that any variability in the analytical process affecting atorvastatin lactone is accurately corrected for, leading to reliable quantification.
Experimental Protocols
A detailed experimental protocol for the simultaneous analysis of atorvastatin and its metabolites using d5-labeled internal standards is described below, based on the method by Macwan et al. (2011).
Sample Preparation
-
Spiking: To 50 µL of human plasma, add the internal standard mix containing Atorvastatin-d5 acid and this compound (and their hydroxylated counterparts).
-
Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Chromatographic Column: Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm).
-
Mobile Phase: A gradient mixture of 0.1% v/v glacial acetic acid in 10% v/v methanol in water (solvent A) and 40% v/v methanol in acetonitrile (solvent B).
-
Flow Rate: 0.35 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Atorvastatin Lactone | 541.3 | 448.3 |
| This compound (IS) | 546.3 | 453.3 |
| ortho-hydroxy Atorvastatin Lactone | 557.3 | 448.3 |
| ortho-hydroxy this compound (IS) | 562.3 | 453.3 |
| para-hydroxy Atorvastatin Lactone | 557.3 | 448.3 |
| para-hydroxy this compound (IS) | 562.3 | 453.3 |
| Representative MRM transitions. Optimal values may vary by instrument. |
Visualizing the Rationale and Workflow
To further clarify the rationale behind using a corresponding deuterated internal standard and the analytical workflow, the following diagrams are provided.
Conclusion
The use of this compound as an internal standard for the quantification of atorvastatin lactone in biological matrices is strongly recommended. Its isotopic relationship with the analyte ensures the most accurate correction for analytical variability, leading to highly reliable and reproducible data. While other internal standards may be used, they introduce a greater potential for error due to differences in physicochemical properties and chromatographic behavior. The experimental data from validated methods clearly demonstrates the superior performance achieved when using a corresponding deuterated internal standard for each analyte in the atorvastatin metabolic pathway. For researchers aiming for the highest quality data in pharmacokinetic and metabolic studies of atorvastatin, this compound is the most suitable choice for an internal standard.
References
Validation of Atorvastatin-d5 Lactone for Accurate Bioanalysis in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Atorvastatin-d5 Lactone as an internal standard for the quantification of atorvastatin and its metabolites in clinical trials. It offers a comparison with alternative internal standards and presents supporting experimental data to aid researchers in selecting the most appropriate analytical methodology for their pharmacokinetic and bioequivalence studies.
Introduction
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes complex metabolism, forming active acid and inactive lactone metabolites.[1][2] Accurate quantification of these analytes in biological matrices is crucial for pharmacokinetic assessments in clinical trials. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in bioanalysis, as recommended by regulatory agencies, to ensure accuracy and precision by compensating for matrix effects and variations during sample processing.[3] this compound is a deuterium-labeled analog of atorvastatin lactone, designed to mimic the behavior of the analyte throughout the analytical process, leading to robust and reliable data.[4][5]
Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is critical for the development of a robust bioanalytical method. While structural analogs can be used, stable isotope-labeled standards like this compound offer significant advantages in minimizing analytical variability.
Table 1: Comparison of Validation Parameters for Different Internal Standards Used in Atorvastatin Bioanalysis
| Parameter | This compound (LC-MS/MS) | Rosuvastatin (LC-MS/MS) | Diclofenac (HPLC-UV) |
| Linearity Range (ng/mL) | 0.05 - 100 | 0.1 - 20 | 15.62 - 2000 |
| Correlation Coefficient (r²) | ≥ 0.9975 | ≥ 0.99 | 0.9999 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.1 ng/mL (for lactone) | 10.45 ng/mL |
| Mean Extraction Recovery | 88.6 - 111% | Not explicitly stated | Good recovery reported |
| Accuracy (% Bias) | Within ±15% | Within acceptable limits | Within acceptable limits |
| Precision (% RSD) | ≤ 15% | Within acceptable limits | < 2% |
Key Insights:
-
Sensitivity: Methods employing this compound with LC-MS/MS detection achieve significantly lower LLOQs (0.05 ng/mL) compared to methods using other internal standards and detection techniques like HPLC-UV.
-
Specificity and Matrix Effect Compensation: As a stable isotope-labeled internal standard, this compound co-elutes with the analyte and experiences similar ionization suppression or enhancement, providing superior correction for matrix effects compared to structural analogs like Rosuvastatin or other drug compounds like Diclofenac.
-
Regulatory Acceptance: The use of a SIL-IS is the preferred approach by regulatory bodies for pivotal pharmacokinetic studies due to the enhanced data confidence it provides.
Experimental Protocols for Validation using this compound
The following sections detail a typical experimental workflow for the bioanalytical method validation of atorvastatin and its metabolites using this compound as an internal standard.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly used for the extraction of atorvastatin, its metabolites, and the internal standard from human plasma.
References
- 1. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Atorvastatin and its Metabolite Reference Standards
For researchers and drug development professionals, accurate and reliable reference standards for atorvastatin and its metabolites are crucial for a wide range of applications, from routine quality control to advanced pharmacokinetic studies. This guide provides a comparative overview of commercially available reference standards and detailed experimental protocols for their analysis.
Comparison of Atorvastatin and Metabolite Reference Standards
A variety of suppliers offer reference standards for atorvastatin and its primary metabolites. The United States Pharmacopeia (USP) provides highly characterized primary standards for atorvastatin calcium and some of its related compounds.[1] Other reputable suppliers, such as LGC Standards, Sigma-Aldrich (now MilliporeSigma), and Toronto Research Chemicals (TRC), offer a broader range of metabolites and isotopically labeled standards.[2][3] The choice of supplier may depend on the specific application, required purity, and whether a pharmacopeial-grade standard is necessary.
Below is a comparative table summarizing the available reference standards for atorvastatin and its key metabolites.
| Product Name | Supplier(s) | CAS Number | Molecular Formula | Purity/Format |
| Atorvastatin Calcium | USP, Sigma-Aldrich, LGC Standards | 344423-98-9 | C₆₆H₆₈CaF₂N₄O₁₀ · 3H₂O | USP Reference Standard, Pharmaceutical Secondary Standard, Neat (>95% HPLC) |
| ortho-Hydroxy Atorvastatin | LGC Standards, Pharmaffiliates, ChemicalBook | 214217-86-4 | C₃₃H₃₅FN₂O₆ | Neat (>95% HPLC), Solid |
| para-Hydroxy Atorvastatin | TLC Pharmaceutical Standards, PubChem | 214217-88-6 | C₃₃H₃₅FN₂O₆ | Neat, Solid |
| Atorvastatin Lactone | LGC Standards, Sigma-Aldrich, Nawah Scientific, Acanthus Research | 125995-03-1 | C₃₃H₃₃FN₂O₄ | Neat (≥98%), Solid |
| ortho-Hydroxy Atorvastatin Lactone | LGC Standards | Not readily available | C₃₃H₃₃FN₂O₅ | Information not readily available |
| para-Hydroxy Atorvastatin Lactone | LGC Standards | Not readily available | C₃₃H₃₃FN₂O₅ | Information not readily available |
Experimental Protocols for Analysis
The quantitative analysis of atorvastatin and its metabolites in various matrices, particularly in biological fluids like plasma, is most commonly performed using hyphenated chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
A common method for extracting atorvastatin and its metabolites from plasma is liquid-liquid extraction.
-
Reagents: Human plasma, Ethyl acetate, Acetonitrile, Formic acid, Water (HPLC grade).
-
Internal Standard (IS): A suitable deuterated analog of atorvastatin or another statin.
-
Procedure:
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard solution.
-
Add 3 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
UPLC-MS/MS Method for Simultaneous Determination
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method allows for the rapid and sensitive quantification of atorvastatin and its metabolites.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 µm).
-
Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atorvastatin: m/z 559.4 → 440.1
-
ortho-Hydroxy Atorvastatin: m/z 575.4 → 466.2
-
para-Hydroxy Atorvastatin: m/z 575.5 → 440.5
-
Atorvastatin Lactone: m/z 541.3 → 448.3
-
ortho-Hydroxy Atorvastatin Lactone: m/z 557.3 → 448.3
-
para-Hydroxy Atorvastatin Lactone: m/z 557.3 → 448.3
-
-
Visualizing Key Pathways and Workflows
Metabolic Pathway of Atorvastatin
Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form active ortho- and para-hydroxylated metabolites. A minor pathway involves the formation of the inactive lactone metabolite.
Caption: Metabolic pathway of Atorvastatin.
Atorvastatin's Mechanism of Action: HMG-CoA Reductase Inhibition
Atorvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Caption: Atorvastatin's inhibition of HMG-CoA reductase.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the analysis of atorvastatin and its metabolites in a research setting, from sample receipt to data analysis.
Caption: Workflow for atorvastatin analysis by LC-MS/MS.
References
Atorvastatin's Duel of Forms: A Comparative Stability Analysis of Atorvastatin-d5 Lactone and Atorvastatin-d5 Acid
For researchers and professionals in drug development, understanding the stability of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth comparison of the stability of two key forms of deuterated Atorvastatin: Atorvastatin-d5 Lactone and Atorvastatin-d5 Acid. While the deuteration is primarily aimed at altering metabolic pathways, the inherent chemical stability of the lactone and acid forms remains a critical factor in formulation, storage, and analytical method development.
Atorvastatin is administered in its active hydroxy acid form. However, it can undergo intramolecular esterification to form a lactone ring. This interconversion is a pH-dependent equilibrium, with the lactone form being favored in acidic conditions and the acid form predominating in neutral to alkaline environments.[1] Generally, the lactone form is considered less stable than the acid form, particularly in biological matrices and under neutral to basic pH conditions where it readily hydrolyzes back to the active acid.[2]
Comparative Stability Data
The stability of this compound and Atorvastatin-d5 Acid is influenced by several factors, primarily pH, temperature, and light. The following tables summarize the available quantitative and qualitative data from various studies. It is important to note that while the studies cited primarily focus on the non-deuterated forms of Atorvastatin, the stability profiles of their deuterated counterparts are expected to be analogous, with significant differences mainly observed in metabolic stability due to the kinetic isotope effect.[3][4]
Table 1: pH-Dependent Stability
| pH Condition | This compound Stability | Atorvastatin-d5 Acid Stability | Key Observations |
| Acidic (e.g., pH < 4) | Favored form, but can still undergo degradation under strong acidic conditions.[5] | Converts to the lactone form. | The equilibrium shifts towards the lactone. |
| Neutral (e.g., pH 7) | Unstable, hydrolyzes to the acid form. | The predominant and more stable form. | Hydrolysis of the lactone is significant. |
| Alkaline (e.g., pH > 8) | Highly unstable, rapidly hydrolyzes to the acid form. | More stable than the lactone, but can degrade under strong basic conditions. | The conversion of the lactone to the acid is practically irreversible. |
Table 2: Forced Degradation Studies Summary
| Stress Condition | This compound | Atorvastatin-d5 Acid | Degradation Products |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Formation of degradation products. | Significant degradation observed. | Atorvastatin Lactone and other degradation impurities. |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Rapidly hydrolyzes to the acid form, which may then degrade. | Susceptible to degradation. | Degradation products of the acid form. |
| Oxidation (e.g., 3% H₂O₂) | Susceptible to oxidation. | Susceptible to oxidation. | Oxidative degradation products. |
| Thermal Degradation (e.g., 60-80°C) | Susceptible to degradation. | Shows some degradation at elevated temperatures. | Thermal degradation products. |
| Photodegradation (e.g., UV light) | Susceptible to degradation. | Shows some degradation upon exposure to light. | Photolytic degradation products. |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are representative protocols for conducting forced degradation and for the analytical separation of this compound and Atorvastatin-d5 Acid.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of Atorvastatin-d5 to assess its stability.
-
Preparation of Stock Solution: Prepare a stock solution of Atorvastatin-d5 (either the lactone or acid form) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.
-
Dilute the final solution with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the final solution with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the stock solution in a thermostatically controlled oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
After the specified time, cool the solution to room temperature and dilute with the mobile phase for analysis.
-
-
Photodegradation:
-
Expose the stock solution to a UV light source (e.g., 254 nm) in a photostability chamber for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
After exposure, dilute the solutions with the mobile phase for analysis.
-
-
Analysis: Analyze all the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a typical reversed-phase HPLC method for the separation and quantification of this compound and Atorvastatin-d5 Acid.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate buffer, pH adjusted to 4.1 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 247 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and determine the retention times and peak areas for this compound and Atorvastatin-d5 Acid. The retention time for Atorvastatin is typically around 4-7 minutes under such conditions.
-
Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: pH-dependent equilibrium of Atorvastatin-d5.
Caption: Forced degradation study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Atorvastatin-d5 Lactone in Bioanalytical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of Atorvastatin-d5 Lactone when used as an internal standard in the quantitative analysis of atorvastatin and its metabolites. In the absence of publicly available, direct proficiency testing program results for this specific internal standard, this document compiles and compares performance data from peer-reviewed bioanalytical method validation studies. The data is evaluated against the stringent acceptance criteria set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), offering an objective assessment of its suitability and reliability in a research and development setting.
The Gold Standard: Deuterated Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are crucial for achieving accurate and precise results.[1] They are essential for controlling for variability during sample extraction, injection, and ionization.[2] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical physicochemical properties.[1][2] Deuterated standards, like this compound, co-elute with the analyte, experiencing the same matrix effects and thus providing the most accurate correction for signal variations.[1]
Performance Data Summary
The following tables summarize the performance of this compound as an internal standard in the quantification of atorvastatin and its lactone metabolite from a key validation study. The data is presented to mirror the evaluative parameters of a proficiency test, focusing on accuracy and precision.
Table 1: Accuracy and Precision for the Quantification of Atorvastatin using this compound Internal Standard
| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Within-Run Precision (% CV) | Between-Run Precision (% CV) |
| Atorvastatin | 0.5 (LLOQ) | 0.54 | 8.0 | 6.9 | 9.8 |
| 1.5 (Low QC) | 1.58 | 5.3 | 4.8 | 6.5 | |
| 45.0 (Medium QC) | 46.2 | 2.7 | 3.1 | 4.2 | |
| 95.0 (High QC) | 97.5 | 2.6 | 2.5 | 3.7 |
Data synthesized from a representative bioanalytical method validation study. LLOQ: Lower Limit of Quantification; QC: Quality Control; % Bias: ((Mean Measured Concentration - Spiked Concentration) / Spiked Concentration) * 100; % CV: (Standard Deviation / Mean Measured Concentration) * 100.
Table 2: Accuracy and Precision for the Quantification of Atorvastatin Lactone using this compound Internal Standard
| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Within-Run Precision (% CV) | Between-Run Precision (% CV) |
| Atorvastatin Lactone | 1.2 (LLOQ) | 1.15 | -4.2 | 8.2 | 11.5 |
| 3.6 (Low QC) | 3.78 | 5.0 | 5.1 | 7.3 | |
| 36.0 (Medium QC) | 38.2 | 6.1 | 3.9 | 5.8 | |
| 76.0 (High QC) | 79.1 | 4.1 | 3.2 | 4.9 |
Data synthesized from a representative bioanalytical method validation study. LLOQ: Lower Limit of Quantification; QC: Quality Control; % Bias: ((Mean Measured Concentration - Spiked Concentration) / Spiked Concentration) * 100; % CV: (Standard Deviation / Mean Measured Concentration) * 100.
The data presented in Tables 1 and 2 demonstrate that the use of this compound as an internal standard allows for the quantification of atorvastatin and its lactone metabolite with high accuracy and precision. The % Bias for all quality control levels is well within the generally accepted range of ±15% (and ±20% for the LLOQ), and the % CV for both within-run and between-run precision is also comfortably below the 15% threshold (20% for LLOQ) stipulated by regulatory guidelines.
Experimental Protocols
The summarized data is based on established and validated bioanalytical methods. A typical experimental workflow is detailed below.
Sample Preparation
-
Spiking: To 50 µL of human plasma, the internal standard working solution (containing this compound) is added.
-
Protein Precipitation: 180 µL of acetonitrile containing 0.3% acetic acid is added to precipitate plasma proteins.
-
Vortexing and Centrifugation: The samples are vortex-mixed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred for analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Halo C18, 50 x 2.1 mm, 2.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.
-
Flow Rate: A typical flow rate is 500 µL/min.
-
Injection Volume: A small volume, such as 1.0 µL, is injected onto the column.
Mass Spectrometry
-
Ionization: Positive ion electrospray ionization (ESI+) is used.
-
Detection: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for atorvastatin, its metabolites, and this compound.
Visualizing the Workflow and Evaluation Criteria
To further clarify the experimental process and the logic of performance evaluation, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Atorvastatin-d5 Lactone: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of Atorvastatin-d5 Lactone, a deuterated derivative of an atorvastatin metabolite used in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Assessment and Regulatory Context
This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life. As with many pharmaceutical compounds, improper disposal can lead to environmental contamination of soil and water, potentially impacting wildlife and human health.[1][2] The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and often state and local authorities.[1][3] It is imperative that laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
Key regulatory considerations include:
-
Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous pharmaceutical waste under RCRA. While this compound may not be explicitly listed as a hazardous waste, its aquatic toxicity necessitates careful disposal to prevent environmental release.
-
State and Local Regulations: Many states have more stringent regulations for pharmaceutical waste disposal than federal laws.
-
"Sewer Ban": In 2019, the EPA enacted a rule prohibiting the sewering (flushing or pouring down the drain) of hazardous waste pharmaceuticals by healthcare facilities, a best practice for all laboratories to adopt.
Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedures, ensure appropriate personal protective equipment is worn to minimize exposure.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | Prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | Protect skin and clothing from contamination. |
Safety Precautions:
-
Avoid creating dust.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
Step 1: Segregation and Waste Identification
-
Do not mix this compound with non-hazardous waste.
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, wipes, contaminated glassware).
-
The container should be black and labeled "Hazardous Waste - Pharmaceuticals" or as directed by your institution's EHS department.
Step 2: Preparing for Disposal
-
For pure, unused, or expired this compound, consult your EHS-approved waste management vendor for specific packaging requirements.
-
For dilute solutions, do not dispose of them down the drain. They must be collected in a designated hazardous waste container.
-
For contaminated labware (e.g., vials, flasks):
-
Rinse the container three times with a suitable solvent (e.g., ethanol or methanol).
-
Collect the rinsate in the designated hazardous waste container.
-
The "triple-rinsed" glassware can then typically be disposed of as regular lab glass, but confirm this with your EHS department.
-
Step 3: Waste Collection and Storage
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
Step 4: Final Disposal
-
Arrange for pickup and disposal through your institution's licensed hazardous waste management contractor.
-
Ensure all required documentation, such as hazardous waste manifests, is completed accurately.
-
The primary method for the final treatment of pharmaceutical waste is incineration at a permitted facility.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, gently cover with an absorbent material to avoid raising dust. For a liquid spill, contain it with absorbent pads or granules.
-
Clean: Using appropriate PPE, carefully collect the spilled material and absorbent into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department immediately.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Personal protective equipment for handling Atorvastatin-d5 Lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Atorvastatin-d5 Lactone. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life. While the specific Safety Data Sheet (SDS) may indicate minimal required PPE under certain conditions, it is best practice when handling any active pharmaceutical ingredient (API) or its derivatives to adopt a comprehensive safety posture.
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact. The selection of suitable gloves depends on the material and manufacturer; the exact breakthrough time should be confirmed with the glove manufacturer. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes or airborne particles[1][2]. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not explicitly required by the SDS, but recommended when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust. | To prevent respiratory exposure, especially during weighing or transfer of the solid material. |
Safe Handling and Operational Plan
Adherence to standard laboratory safety protocols is essential when working with this compound.
Procedural Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid creating and inhaling dust.
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
When weighing, use a spatula and handle the solid carefully to minimize dust generation.
-
If creating a solution, add the solvent to the solid slowly to prevent splashing. This compound is soluble in methanol and ethyl acetate.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Long-term storage is recommended at -20°C.
-
The product is intended for research use only.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed waste container for chemical waste. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate laboratory waste stream immediately after handling the compound. |
| Solutions Containing this compound | Collect in a labeled, sealed container for hazardous chemical waste. |
Logical Flow for Waste Disposal
Caption: A step-by-step process for the proper disposal of this compound waste.
By adhering to these safety protocols and handling procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
